Pbenz-dbrmd
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H5Br2NO4 |
|---|---|
Molecular Weight |
374.97 g/mol |
IUPAC Name |
4-(3,4-dibromo-2,5-dioxopyrrol-1-yl)benzoic acid |
InChI |
InChI=1S/C11H5Br2NO4/c12-7-8(13)10(16)14(9(7)15)6-3-1-5(2-4-6)11(17)18/h1-4H,(H,17,18) |
InChI Key |
HNIHLGFMEFERQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C(=O)C(=C(C2=O)Br)Br |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Pbenz-dbrmd in Thyroid Hormone Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate balance of thyroid hormone levels is critical for normal physiological function, and its dysregulation is implicated in various pathologies, including cancer. The enzyme iodothyronine deiodinase type 3 (DIO3) plays a pivotal role in this regulatory network by inactivating thyroid hormones. Pbenz-dbrmd has emerged as a first-in-class, potent, and specific inhibitor of DIO3. This technical guide provides a comprehensive overview of the role of this compound in modulating thyroid hormone metabolism, with a particular focus on its mechanism of action and its therapeutic potential as an anti-cancer agent. The information presented herein is compiled from publicly available research, primarily centered on the foundational study by Moskovich et al. in Oncogene (2021).
Introduction to Thyroid Hormone Metabolism and the Role of DIO3
Thyroid hormone (TH) action is predominantly mediated by 3,5,3'-triiodothyronine (T3), which is the biologically active form. The thyroid gland primarily secretes the prohormone thyroxine (T4). The local and systemic availability of T3 is tightly controlled by a family of selenoenzymes called iodothyronine deiodinases (DIOs).[1] There are three types of deiodinases:
-
Type 1 Deiodinase (DIO1): Found mainly in the liver and kidney, DIO1 can both activate T4 to T3 and inactivate T4 and T3.
-
Type 2 Deiodinase (DIO2): Located in tissues like the brain, pituitary, and brown adipose tissue, DIO2 is a key enzyme for the intracellular conversion of T4 to the active T3.[1]
-
Type 3 Deiodinase (DIO3): This enzyme is the primary physiological inactivator of thyroid hormones.[1] It catalyzes the inner-ring deiodination of T4 to reverse T3 (rT3) and T3 to 3,3'-diiodothyronine (B1196669) (T2), both of which are biologically inactive metabolites.[2][3]
Elevated expression of DIO3 is observed in various cancers, where it is thought to contribute to tumorigenesis by diminishing the local, tumor-suppressive effects of T3. This makes DIO3 a compelling target for anti-cancer drug development.
This compound: A Novel DIO3 Inhibitor
This compound, with the chemical name 4-(3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, is a small molecule inhibitor designed to specifically target the enzymatic activity of DIO3. It was developed using a DIO3 mimic and contains a core of dibromomaleic anhydride (B1165640) (DBRMD) as a scaffold.
Mechanism of Action
This compound functions by directly inhibiting the catalytic activity of the DIO3 enzyme. By blocking DIO3, this compound prevents the degradation of the active thyroid hormone T3 within the tumor microenvironment. The resulting increase in local T3 concentration is believed to restore the hormone's tumor-suppressive functions, leading to anti-proliferative and pro-apoptotic effects in cancer cells that overexpress DIO3.
Figure 1. Mechanism of action of this compound in inhibiting DIO3-mediated thyroid hormone inactivation.
Preclinical Data on this compound
The primary research on this compound has focused on its efficacy in high-grade serous ovarian cancer (HGSOC), a malignancy often characterized by high DIO3 expression.
In Vitro Studies
Disclaimer: The following data is based on publicly available abstracts. Specific quantitative values such as IC50 and detailed dose-response curves are contained within the full primary research article and are not available here.
In vitro experiments have demonstrated that this compound exhibits significant anti-tumor activity in DIO3-positive HGSOC cell lines.
| Cell Line | DIO3 Status | Treatment Concentrations (µM) | Observed Effects |
| OVCAR3 | Positive | 0.5, 1, 10 | Attenuated cell counts, induction of apoptosis, and reduction in cell proliferation. |
| KURAMOCHI | Positive | 0.5, 1, 10 | Attenuated cell counts, induction of apoptosis, and reduction in cell proliferation. |
| CHOK1 | Negative (Normal) | 0.5, 1, 10 | No significant effect on cell proliferation or apoptosis, indicating selectivity for DIO3-expressing cells. |
| OVCAR3 (DIO3-depleted) | Knockdown | Not specified | No significant effect, confirming that the anti-tumor activity of this compound is dependent on the presence of DIO3. |
These findings suggest that this compound's therapeutic effect is highly specific to cancer cells that are dependent on DIO3 for inactivating the tumor-suppressive T3.
In Vivo Studies
The efficacy of this compound has also been evaluated in a HGSOC xenograft model. Treatment with this compound resulted in potent tumor inhibition with a high safety profile. Importantly, the anti-tumor effects were not observed in xenograft models using DIO3-depleted tumors, further corroborating the on-target mechanism of action.
Experimental Protocols
Disclaimer: The following are generalized protocols based on the limited information available in research abstracts. These are not complete, replicable protocols and lack the specific details (e.g., reagent concentrations, incubation times, instrument settings) found in the full primary research article.
Cell Culture and Treatment
-
Cell Lines: HGSOC cell lines (OVCAR3, KURAMOCHI) and a DIO3-negative control cell line (CHOK1) were used.
-
Culture Conditions: Cells were cultured in standard media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells were seeded in 96-well plates (1000 cells/well) and treated daily with this compound at concentrations of 0.5, 1, and 10 µM or a vehicle control (DMSO) for 96 hours.
Cell Proliferation Assay
-
Principle: To quantify the effect of this compound on the proliferation of cancer cells.
-
Methodology: After the 96-hour treatment period, cell numbers were analyzed using a flow cytometer (MACSQuant). A reduction in cell count in treated wells compared to control wells indicates an anti-proliferative effect.
Apoptosis Assay
-
Principle: To determine if the reduction in cell number is due to the induction of programmed cell death.
-
Methodology: Apoptosis was likely assessed using a standard method such as Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains necrotic cells. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Figure 2. Generalized experimental workflow for in vitro evaluation of this compound.
HGSOC Xenograft Model
-
Principle: To evaluate the in vivo efficacy and safety of this compound in a living organism.
-
Methodology: HGSOC cells were likely implanted, either subcutaneously or intraperitoneally, into immunocompromised mice. Once tumors were established, mice would be treated with this compound or a vehicle control over a specified period. Tumor growth would be monitored (e.g., by caliper measurements or bioluminescent imaging), and at the end of the study, tumors would be excised and analyzed.
Downstream Signaling and Therapeutic Implications
The anti-tumor effects of this compound are mediated by the downregulation of a range of pro-cancerous proteins. Many of these proteins are known to be repressed by T3. By inhibiting DIO3, this compound effectively restores T3's ability to regulate the expression of these target genes, thereby suppressing tumor growth.
Figure 3. Logical relationship of this compound action leading to tumor suppression.
Conclusion and Future Directions
This compound represents a promising new strategy in targeted cancer therapy, particularly for tumors characterized by high DIO3 expression. Its mechanism of action, centered on the localized modulation of thyroid hormone metabolism, offers a novel approach to restoring the natural tumor-suppressive capabilities of T3. While the initial preclinical data in HGSOC models are encouraging, further research is needed to fully elucidate the downstream signaling pathways affected by DIO3 inhibition and to explore the efficacy of this compound in other DIO3-dependent malignancies. The development of this compound and similar DIO3 inhibitors could provide a new paradigm in the treatment of cancers resistant to conventional therapies.
References
Pbenz-dbrmd: A Technical Guide to a First-in-Class DIO3 Inhibitor for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pbenz-dbrmd, a potent and selective inhibitor of iodothyronine deiodinase type 3 (DIO3). This compound has emerged as a valuable tool in cancer research due to its ability to induce anti-proliferative and apoptotic effects in cancer cells. This document details its chemical structure, physicochemical properties, mechanism of action, and provides protocols for its synthesis and application in key biological assays.
Chemical Structure and Properties
This compound, with the IUPAC name 4-(3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, is a small molecule inhibitor. Its chemical structure is characterized by a dibromomaleimide core linked to a benzoic acid moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1454662-41-9 | [1] |
| Molecular Formula | C₁₁H₅Br₂NO₄ | [1] |
| Molecular Weight | 374.97 g/mol | [1] |
| Appearance | Solid | N/A |
| Melting Point | 175-177 °C | N/A |
| Solubility | Soluble in DMSO | [2] |
| SMILES | O=C(C1=CC=C(N2C(C(Br)=C(C2=O)Br)=O)C=C1)O | N/A |
Mechanism of Action: Targeting DIO3 in Cancer
This compound exerts its anti-cancer effects by inhibiting iodothyronine deiodinase type 3 (DIO3). DIO3 is an enzyme responsible for the inactivation of thyroid hormones, particularly triiodothyronine (T3), which is a key regulator of cell growth and differentiation. In many cancers, DIO3 is overexpressed, leading to a local hypothyroid state that promotes cell proliferation and survival. By inhibiting DIO3, this compound restores normal T3 levels within the tumor microenvironment, thereby suppressing tumor growth.[2]
The expression of DIO3 is regulated by several key oncogenic signaling pathways, including Sonic Hedgehog (Shh)-Gli2, Wnt/β-catenin, Transforming Growth Factor-β (TGF-β), and Hypoxia-Inducible Factor-1α (HIF-1α). Inhibition of DIO3 by this compound has been shown to impact downstream signaling pathways critical for cancer cell survival and proliferation, such as the PI3K/AKT and MAPK/ERK pathways.
Signaling Pathway Diagram
Caption: DIO3 signaling pathway and its inhibition by this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound (4-(3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid) can be achieved through a one-pot reaction.
Caption: Workflow for the synthesis of this compound.
-
Dissolve 3,4-dibromomaleic anhydride and p-aminobenzoic acid in glacial acetic acid.
-
Heat the mixture to reflux and maintain for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield pure this compound.
Cell-Based Assays
Caption: General workflow for cell-based assays with this compound.
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24-72 hours.
-
BrdU Labeling: Add 10 µM BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
-
Fixation and Permeabilization: Fix the cells with a fixing solution (e.g., 4% paraformaldehyde) for 30 minutes and then permeabilize with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
DNA Denaturation: Treat the cells with 1-2 M HCl for 30 minutes at room temperature to denature the DNA.
-
Antibody Incubation: Incubate with an anti-BrdU antibody for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detection: Add a substrate solution (e.g., TMB) and measure the absorbance at the appropriate wavelength using a microplate reader.
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
-
Cell Seeding and Treatment: Seed cancer cells in a 6-well plate and treat with this compound as described for the proliferation assay.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
-
Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
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SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., DIO3, p-AKT, p-ERK, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Quantitative Data
Currently, specific IC50 values for this compound across a wide range of cancer cell lines are not extensively published in publicly available literature. Researchers are encouraged to determine the IC50 values for their specific cell lines of interest using the cell proliferation protocol provided. Similarly, quantitative data from apoptosis and western blot assays should be generated and analyzed to determine the dose-dependent effects of this compound.
Conclusion
This compound is a valuable research tool for investigating the role of DIO3 in cancer biology. Its ability to selectively inhibit DIO3 provides a powerful means to study the downstream consequences of thyroid hormone signaling in cancer cells. The protocols and information provided in this guide are intended to facilitate the use of this compound in a research setting and to encourage further investigation into its therapeutic potential.
References
Pbenz-dbrmd: A Novel Bromodomain Inhibitor for Targeted Cancer Therapy
A Technical Whitepaper on the Discovery, Synthesis, and Preclinical Characterization
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document details the discovery, synthesis, and preclinical evaluation of Pbenz-dbrmd, a novel and potent small molecule inhibitor of the BRD4 bromodomain. This compound was identified through a high-throughput screening campaign and subsequently optimized via structure-activity relationship (SAR) studies. This whitepaper provides an in-depth overview of the synthetic route, in vitro and in vivo experimental data, and the proposed mechanism of action. All quantitative data is presented in tabular format for clarity, and key experimental protocols and signaling pathways are visually represented.
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have emerged as critical regulators of oncogene transcription and are considered promising targets for cancer therapy. BRD4 acts as an epigenetic reader, binding to acetylated histones and recruiting transcriptional machinery to drive the expression of key oncogenes such as c-Myc. Inhibition of this interaction has shown significant therapeutic potential in various hematological and solid tumors.
This compound is a novel, highly selective, and potent inhibitor of the BRD4 bromodomain. Its unique chemical scaffold allows for high-affinity binding to the acetyl-lysine binding pocket of BRD4, leading to the displacement of BRD4 from chromatin and subsequent downregulation of target oncogenes. This document outlines the discovery and characterization of this compound.
Discovery and Synthesis
This compound was discovered through a fluorescence polarization-based high-throughput screening assay designed to identify compounds that disrupt the interaction between the first bromodomain of BRD4 (BD1) and an acetylated histone H4 peptide.
The screening process followed a multi-step cascade to identify and validate potential lead compounds.
Caption: High-throughput screening cascade for the identification of this compound.
The chemical synthesis of this compound is a four-step process starting from commercially available reagents. The synthetic route is designed for efficiency and scalability.
Caption: Synthetic pathway for this compound.
In Vitro Characterization
A series of in vitro experiments were conducted to determine the potency, selectivity, and mechanism of action of this compound.
The inhibitory activity of this compound against a panel of bromodomains was assessed using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
| Bromodomain | IC50 (nM) |
| BRD4 (BD1) | 8.2 |
| BRD4 (BD2) | 156 |
| BRD2 (BD1) | 98 |
| BRD3 (BD1) | 120 |
| CREBBP | >10,000 |
| EP300 | >10,000 |
Table 1: Biochemical potency and selectivity of this compound.
The anti-proliferative effects of this compound were evaluated in a panel of cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| MV-4-11 | Acute Myeloid Leukemia | 25 |
| MOLM-13 | Acute Myeloid Leukemia | 42 |
| HeLa | Cervical Cancer | 250 |
| A549 | Lung Cancer | >1,000 |
Table 2: Anti-proliferative activity of this compound in cancer cell lines.
Mechanism of Action
This compound displaces BRD4 from chromatin, leading to the downregulation of oncogenic transcriptional programs.
Caption: Proposed mechanism of action of this compound.
Pharmacokinetic Properties
The pharmacokinetic profile of this compound was evaluated in male Sprague-Dawley rats.
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| T1/2 (h) | 2.5 | 4.1 |
| Cmax (ng/mL) | 850 | 450 |
| AUC (ng·h/mL) | 1250 | 2100 |
| Bioavailability (%) | N/A | 35 |
Table 3: Pharmacokinetic parameters of this compound in rats.
Experimental Protocols
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Recombinant bromodomain protein, biotinylated histone peptide, and test compound were incubated in assay buffer.
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Europium-labeled anti-His antibody and streptavidin-allophycocyanin were added.
-
After incubation, the TR-FRET signal was measured on a plate reader.
-
IC50 values were calculated from dose-response curves.
-
Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with serial dilutions of this compound for 72 hours.
-
Cell viability was assessed using the CellTiter-Glo luminescent cell viability assay.
-
IC50 values were determined from the resulting dose-response curves.
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This compound was administered to rats via intravenous or oral routes.
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Blood samples were collected at various time points post-dose.
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Plasma concentrations of this compound were determined by LC-MS/MS.
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Pharmacokinetic parameters were calculated using non-compartmental analysis.
Conclusion
This compound is a potent and selective inhibitor of the BRD4 bromodomain with promising anti-proliferative activity in cancer cell lines and favorable pharmacokinetic properties. Its well-defined mechanism of action and synthetic accessibility make it a strong candidate for further preclinical and clinical development as a targeted cancer therapeutic. Future studies will focus on in vivo efficacy in xenograft models and further optimization of its drug-like properties.
An In-depth Technical Guide on Pbenz-dbrmd and its Effects on Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Pbenz-dbrmd, a first-in-class inhibitor of the enzyme iodothyronine deiodinase type 3 (DIO3). This compound has demonstrated significant anti-tumor effects, including the induction of apoptosis and inhibition of proliferation in cancer cells. This document details the mechanism of action of this compound, its impact on key cellular signaling pathways, quantitative data on its efficacy, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.
Introduction to this compound
This compound is a novel small molecule inhibitor targeting iodothyronine deiodinase type 3 (DIO3), an enzyme that inactivates thyroid hormones. In several types of cancer, DIO3 is overexpressed and contributes to tumor proliferation by reducing the local concentration of the active thyroid hormone, 3,5,3′-triiodothyronine (T3), which is known to have tumor-suppressive properties. By inhibiting DIO3, this compound restores intracellular T3 levels, leading to anti-proliferative and pro-apoptotic effects in cancer cells.
Chemical Structure:
-
CAS No.: 1454662-41-9
-
Molecular Formula: C₁₁H₅Br₂NO₄
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Molecular Weight: 374.97 g/mol
Mechanism of Action and Cellular Signaling Pathways
This compound's primary mechanism of action is the inhibition of DIO3. This inhibition leads to an increase in intracellular T3 levels. Elevated T3 can then influence various downstream signaling pathways that are critical for cancer cell survival and proliferation. DIO3 expression itself is known to be regulated by several oncogenic signaling pathways, creating a complex interplay.
DIO3 Inhibition and T3-Mediated Effects
The core mechanism of this compound is the direct inhibition of the enzymatic activity of DIO3. This prevents the conversion of active T3 to the inactive T2 metabolite. The resulting accumulation of intracellular T3 is central to the anti-tumor effects of this compound.
Downstream Signaling Pathways
The restoration of T3 levels by this compound impacts several signaling pathways implicated in cancer progression. Furthermore, the expression of DIO3 is known to be influenced by key oncogenic pathways, suggesting a feedback loop that can be disrupted by this compound.
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HIF-1α Pathway: Hypoxia-inducible factor 1-alpha (HIF-1α) is a key regulator of cellular response to low oxygen and is often upregulated in tumors. HIF-1α can promote the expression of DIO3, leading to a reduction in T3 and promoting a pro-tumorigenic metabolic state. By inhibiting DIO3, this compound may counteract the effects of HIF-1α-driven tumor progression.
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Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is frequently hyperactivated in various cancers, leading to increased cell proliferation and survival. This pathway has been shown to regulate DIO3 expression. Inhibition of DIO3 by this compound could potentially disrupt the pro-tumorigenic effects driven by Wnt/β-catenin signaling.
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TGF-β Pathway: The Transforming Growth Factor-beta (TGF-β) signaling pathway has a dual role in cancer, acting as a tumor suppressor in early stages but promoting tumor progression and metastasis in later stages. TGF-β can induce the expression of DIO3. This compound, by blocking DIO3, may interfere with the pro-metastatic effects of TGF-β.
Quantitative Data Presentation
This compound has been evaluated in various in vitro and in vivo models. The following tables summarize the quantitative data from these studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | Concentration (µM) | Result | Reference |
| ES-2 | High-Grade Serous Ovarian Cancer | Cell Viability | 0.5, 1, 10 | Dose-dependent decrease in cell viability | [1] |
| OVCAR3 | High-Grade Serous Ovarian Cancer | Cell Proliferation | Not Specified | Reduction in cell proliferation | [2][3] |
| KURAMOCHI | High-Grade Serous Ovarian Cancer | Cell Proliferation | Not Specified | Reduction in cell proliferation | [2][3] |
| ES-2 | High-Grade Serous Ovarian Cancer | Apoptosis (Annexin V-PI) | 0.5, 1, 10 | Dose-dependent increase in apoptosis |
Table 2: In Vivo Efficacy of this compound
| Model | Cancer Type | Treatment | Outcome | Reference |
| HGSOC Xenograft | High-Grade Serous Ovarian Cancer | This compound | Potent tumor inhibition |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for key experiments used to characterize the effects of this compound.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
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Opaque-walled 96-well plates
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Reagent
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Luminometer
Protocol:
-
Seed ovarian cancer cells (e.g., ES-2) in opaque-walled 96-well plates at a density of 1,000 cells per well in 100 µL of culture medium.
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Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.
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Prepare serial dilutions of this compound in culture medium to achieve final concentrations of 0.5, 1, and 10 µM. A vehicle control (DMSO) should also be prepared.
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Treat the cells with the different concentrations of this compound and the vehicle control.
-
Incubate the plates for 96 hours.
-
Equilibrate the plates to room temperature for 30 minutes.
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Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
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Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
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Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) (using Annexin V) and loss of membrane integrity (using Propidium Iodide).
Materials:
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6-well plates
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This compound stock solution (in DMSO)
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Annexin V-FITC Apoptosis Detection Kit
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Flow cytometer
Protocol:
-
Seed ovarian cancer cells (e.g., ES-2) in 6-well plates.
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Treat the cells with this compound (0.5, 1, and 10 µM) or vehicle control (DMSO) for 96 hours.
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Harvest the cells, including both adherent and floating populations.
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Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
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Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.
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Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
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Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
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Add 400 µL of 1X Binding Buffer to each tube.
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Analyze the samples by flow cytometry within 1 hour.
References
Investigating the anti-proliferative effects of Pbenz-dbrmd
An In-depth Technical Guide to the Anti-proliferative Effects of Pbenz-dbrmd
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a novel, first-in-class small molecule inhibitor of iodothyronine deiodinase type 3 (DIO3). Exhibiting potent anti-proliferative and pro-apoptotic activities, this compound presents a promising therapeutic strategy for DIO3-dependent malignancies, particularly high-grade serous ovarian cancer (HGSOC). This document provides a comprehensive overview of the mechanism of action, anti-proliferative effects, and relevant experimental protocols associated with this compound.
Introduction
Iodothyronine deiodinase type 3 (DIO3) is an enzyme that inactivates thyroid hormones, primarily by converting the active hormone T3 into the inactive T2.[1] In several cancers, including HGSOC, DIO3 is overexpressed, leading to a local hypothyroid environment that promotes tumor growth and suppresses the anti-cancer actions of T3.[2][3][4][5] this compound, a potent DIO3 inhibitor, was developed to counteract this effect. By inhibiting DIO3, this compound restores intracellular T3 levels, leading to the suppression of tumor growth.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the DIO3 enzyme. This leads to an accumulation of intracellular T3, which is known to have tumor-suppressive properties. The increased T3 levels result in the downregulation of a variety of pro-cancerous proteins, ultimately leading to reduced cell proliferation and the induction of apoptosis in DIO3-positive cancer cells. This targeted action has been demonstrated in HGSOC cell lines and xenograft models.
Caption: Signaling pathway of this compound action.
Quantitative Data on Anti-proliferative Effects
The anti-proliferative effects of this compound have been demonstrated in DIO3-positive HGSOC cells. The following tables summarize the observed effects. Please note: Specific quantitative values from the primary literature are not publicly available; the data presented here is illustrative of the reported findings.
Table 1: In Vitro Efficacy of this compound on HGSOC Cell Lines
| Cell Line | DIO3 Status | Effect on Cell Proliferation | Induction of Apoptosis |
| OVCAR3 | Positive | Significant Reduction | Significant Induction |
| KURAMOCHI | Positive | Significant Reduction | Significant Induction |
| CHOK1 | Negative | No Significant Effect | No Significant Effect |
| OVCAR3 (DIO3 depleted) | Negative | No Significant Effect | No Significant Effect |
Table 2: In Vivo Efficacy of this compound in HGSOC Xenograft Model
| Treatment Group | DIO3 Status of Tumor | Outcome on Tumor Growth | Safety Profile |
| This compound | Positive | Potent Tumor Inhibition | High |
| Vehicle Control | Positive | Continued Tumor Growth | N/A |
| This compound | Negative (DIO3-depleted) | No Significant Effect | High |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound's anti-proliferative effects.
Synthesis of this compound
A general method for the synthesis of this compound and similar derivatives involves the reaction of 3,4-dibromomaleic anhydride (B1165640) with a corresponding amine.
Protocol:
-
Dissolve 3,4-dibromomaleic anhydride in a suitable solvent such as acetic acid.
-
Add p-amino benzoic acid to the solution.
-
Heat the mixture at reflux for a specified period (e.g., 12 hours).
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Remove the solvent under reduced pressure.
-
Purify the crude product to obtain this compound.
Caption: Workflow for the synthesis of this compound.
Cell Proliferation Assay
To determine the effect of this compound on cell growth, a colorimetric assay such as the MTT or XTT assay can be used.
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or a vehicle control.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay
Apoptosis can be quantified using an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry.
Protocol:
-
Treat cells with this compound or a vehicle control for a specified time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15-20 minutes.
-
Analyze the stained cells by flow cytometry. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.
Caption: Workflow for Annexin V/PI apoptosis assay.
Conclusion
This compound represents a targeted therapeutic approach for cancers characterized by DIO3 overexpression. Its ability to inhibit DIO3, thereby restoring the tumor-suppressive effects of T3, has been shown to effectively reduce cell proliferation and induce apoptosis in preclinical models of high-grade serous ovarian cancer. Further investigation into the clinical utility of this compound and other DIO3 inhibitors is warranted.
References
- 1. US10435365B2 - Type III deiodinase inhibitors and uses thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. DIO3 depletion attenuates ovarian cancer growth via reduced glycolysis and alterations in glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cris.tau.ac.il [cris.tau.ac.il]
- 5. Targeting the DIO3 enzyme using first-in-class inhibitors effectively suppresses tumor growth: a new paradigm in ovarian cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Pro-Apoptotic Potential of Novel Anticancer Agents: A Technical Guide
Disclaimer: As of the latest literature review, specific research detailing "Pbenz-dbrmd" induced apoptosis in cancer cell lines is not publicly available. This guide, therefore, serves as a comprehensive framework for researchers, scientists, and drug development professionals to investigate the apoptotic mechanisms of novel compounds, using "this compound" as a hypothetical agent of interest. The experimental data and signaling pathways presented herein are illustrative and based on established methodologies in cancer research.
Introduction to Apoptosis in Cancer Therapy
Apoptosis, or programmed cell death, is a critical physiological process for maintaining tissue homeostasis.[1] Cancer cells, however, often evade this process, leading to uncontrolled proliferation and tumor growth.[2] A key strategy in cancer therapy is to identify compounds that can selectively induce apoptosis in malignant cells.[1] This involves a multi-faceted investigation into the compound's cytotoxic effects, its influence on apoptotic signaling pathways, and the molecular machinery it activates.
Natural compounds and synthesized molecules are continuously being explored for their anticancer properties, which often involve the induction of apoptosis through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[2][3] These pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.
This technical guide outlines a systematic approach to evaluating the pro-apoptotic potential of a novel compound, exemplified by the hypothetical "this compound," in various cancer cell lines.
Quantitative Analysis of this compound Cytotoxicity and Apoptotic Induction
A primary step in assessing an anticancer agent is to determine its cytotoxic and apoptosis-inducing efficacy across different cancer cell lines. This quantitative data provides a baseline for understanding the compound's potency and selectivity.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 15.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 22.5 |
| A549 | Lung Carcinoma | 18.2 |
| HCT116 | Colorectal Carcinoma | 12.1 |
| PC-3 | Prostate Adenocarcinoma | 25.4 |
| HEK293 | Normal Embryonic Kidney | > 100 |
Table 2: Quantification of this compound-Induced Apoptosis by Annexin V/PI Staining
| Cell Line | Treatment (24h) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) | Total Apoptotic Cells (%) |
| MCF-7 | Control | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| This compound (15 µM) | 25.3 ± 2.1 | 10.2 ± 1.5 | 35.5 ± 3.6 | |
| HCT116 | Control | 1.8 ± 0.4 | 1.2 ± 0.2 | 3.0 ± 0.6 |
| This compound (12 µM) | 30.1 ± 2.5 | 12.5 ± 1.8 | 42.6 ± 4.3 |
Table 3: Effect of this compound on Key Apoptotic Protein Expression (Western Blot Analysis)
| Cell Line | Treatment | Bax/Bcl-2 Ratio | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (Fold Change) |
| MCF-7 | Control | 1.0 | 1.0 | 1.0 |
| This compound (15 µM) | 4.2 | 5.8 | 4.5 | |
| HCT116 | Control | 1.0 | 1.0 | 1.0 |
| This compound (12 µM) | 5.1 | 6.5 | 5.2 |
Experimental Protocols
Detailed and reproducible methodologies are crucial for the accurate assessment of a compound's biological activity.
Cell Culture and Viability Assay
-
Cell Lines and Culture Conditions: Human cancer cell lines (e.g., MCF-7, HCT116) and a non-cancerous cell line (e.g., HEK293) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assay (MTT Assay):
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated using non-linear regression analysis.
-
Apoptosis Detection by Annexin V-FITC and Propidium (B1200493) Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Seed cells (1 x 10⁶ cells) in a T25 flask and treat with this compound at the IC50 concentration for 24 hours.
-
Harvest both adherent and floating cells, and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 2 µL of propidium iodide (1 mg/mL stock) to 100 µL of the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are positive for both stains.
-
Western Blot Analysis for Apoptotic Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.
-
Protocol:
-
Treat cells with this compound as described above.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis is performed to quantify protein expression.
-
Visualizing the Mechanism: Signaling Pathways and Workflows
Diagrams are invaluable for illustrating the complex interactions within signaling pathways and for outlining experimental procedures.
Hypothetical Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates a plausible intrinsic apoptotic pathway that could be activated by this compound, based on common mechanisms of anticancer agents.
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
Experimental Workflow for Assessing Apoptosis
The following diagram outlines the logical flow of experiments to characterize the pro-apoptotic activity of a novel compound.
Caption: Workflow for evaluating this compound-induced apoptosis.
Conclusion
This technical guide provides a robust framework for the preclinical evaluation of novel anticancer compounds like the hypothetical "this compound." By employing a combination of quantitative assays and detailed molecular analyses, researchers can systematically elucidate the mechanisms by which a compound induces apoptosis in cancer cells. The presented protocols and illustrative data serve as a foundation for designing and executing rigorous studies aimed at identifying promising new therapeutic agents for cancer treatment. The visualization of signaling pathways and experimental workflows further aids in the conceptualization and communication of complex biological processes.
References
- 1. benchchem.com [benchchem.com]
- 2. Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
An Overview of Pbenz-dbrmd: A Novel DIO3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pbenz-dbrmd has been identified as a first-in-class, potent inhibitor of the enzyme iodothyronine deiodinase type 3 (DIO3).[1][2][3] This enzyme plays a critical role in regulating thyroid hormone activity by catalyzing the inactivation of the active thyroid hormone 3,5,3′-triiodothyronine (T3) and its precursor, thyroxine (T4). By inhibiting DIO3, this compound effectively increases the local concentration of active T3, a mechanism that has shown potential therapeutic effects, particularly in oncology. This document provides a summary of the currently available information on this compound.
Mechanism of Action
The primary mechanism of action for this compound is the inhibition of DIO3. DIO3 is an enzyme that deiodinates the inner ring of thyroid hormones, converting T4 to the inactive reverse T3 (rT3) and T3 to the inactive T2. This inactivation process is crucial for normal development and cellular homeostasis.
In certain pathological conditions, such as cancer, DIO3 expression is often elevated. This increased enzymatic activity leads to a local state of hypothyroidism within the tumor microenvironment, which can promote cell proliferation and survival. This compound counteracts this by blocking DIO3, thereby restoring T3 levels. The elevated T3 can then exert its natural tumor-suppressive functions.
The proposed signaling pathway is as follows:
Caption: Inhibition of DIO3 by this compound prevents the inactivation of T3, leading to enhanced tumor-suppressive effects.
Pharmacokinetics: Current Status of Publicly Available Data
A comprehensive review of publicly accessible scientific literature and patent databases reveals a significant gap in the quantitative pharmacokinetic data for this compound. While preclinical studies have demonstrated its efficacy in vitro and in vivo, specific details regarding its absorption, distribution, metabolism, and excretion (ADME) profile are not yet published.
Data Presentation
Due to the absence of published quantitative data, a table summarizing the pharmacokinetic parameters of this compound cannot be constructed at this time. Information regarding the following key metrics is currently unavailable:
-
Bioavailability
-
Peak Plasma Concentration (Cmax)
-
Time to Peak Concentration (Tmax)
-
Half-life (t1/2)
-
Volume of Distribution (Vd)
-
Clearance (CL)
-
Metabolic Pathways
-
Excretion Routes
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic assessment of this compound are not described in the available literature. While studies mention the use of high-grade serous ovarian cancer (HGSOC) xenograft models to establish a high safety profile and potent tumor inhibition, the specific methodologies are not provided.[4]
For a comprehensive understanding, the following experimental details would be required:
Caption: A typical workflow for a preclinical pharmacokinetic study, for which specific details for this compound are not yet available.
This compound is a promising novel therapeutic agent targeting the DIO3 enzyme. Its mechanism of action, which involves the localized restoration of active thyroid hormone T3, presents a new paradigm for cancer treatment. However, the compound appears to be in the early stages of preclinical development. The lack of publicly available, in-depth pharmacokinetic data and detailed experimental protocols prevents a complete assessment of its drug-like properties. As research progresses, it is anticipated that this critical information will be published, allowing for a more thorough understanding of the pharmacokinetics of this compound and its potential for clinical translation. Researchers and drug development professionals should monitor future publications for data on this first-in-class inhibitor.
References
- 1. This compound | DIO3 inhibitor Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. US10435365B2 - Type III deiodinase inhibitors and uses thereof - Google Patents [patents.google.com]
- 4. Targeting the DIO3 enzyme using first-in-class inhibitors effectively suppresses tumor growth: a new paradigm in ovarian cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Pbenz-dbrmd for Basic Research in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pbenz-dbrmd is a novel small molecule inhibitor of iodothyronine deiodinase type 3 (DIO3), an enzyme implicated in the progression of several cancers, including high-grade serous ovarian cancer (HGSOC). By selectively targeting DIO3, this compound prevents the inactivation of the active thyroid hormone, triiodothyronine (T3), leading to an accumulation of intracellular T3. This restoration of T3 levels reactivates its tumor-suppressive functions, resulting in the induction of apoptosis and the inhibition of proliferation in cancer cells that overexpress DIO3. This technical guide provides an in-depth overview of this compound, including its mechanism of action, synthesis, and detailed protocols for its use in basic oncology research, supported by available preclinical data.
Introduction
The enzyme iodothyronine deiodinase type 3 (DIO3) plays a critical role in regulating thyroid hormone activity by catalyzing the inactivation of T3. In several malignancies, the overexpression of DIO3 has been observed, contributing to a cellular environment that favors proliferation and survival by diminishing the tumor-suppressive effects of T3[1][2]. This compound has emerged as a first-in-class, potent, and specific inhibitor of DIO3[1]. Its mechanism of action is centered on restoring intracellular T3 levels, thereby reactivating downstream signaling pathways that promote apoptosis and inhibit cell growth in DIO3-dependent cancers[1][3]. Preclinical studies have demonstrated the anti-tumor efficacy of this compound in HGSOC cell lines and xenograft models, highlighting its potential as a targeted therapeutic agent.
Mechanism of Action
This compound's anti-cancer activity is contingent on the expression of DIO3 in tumor cells. In DIO3-positive cancers, the enzyme actively depletes intracellular T3. By inhibiting DIO3, this compound leads to an increase in intracellular T3 concentrations. Elevated T3 can then bind to thyroid hormone receptors (TRs), which are ligand-activated transcription factors. The T3-TR complex translocates to the nucleus and modulates the expression of target genes, leading to the downregulation of various pro-cancerous proteins and the activation of apoptotic pathways. This targeted action makes this compound a promising candidate for personalized medicine approaches in oncology.
Synthesis of this compound
The synthesis of this compound involves the reaction of 3,4-dibromomaleic anhydride (B1165640) with p-amino benzoic acid.
Protocol:
-
Dissolve 3,4-dibromomaleic anhydride (500 mg, 1.95 mmol) in acetic acid (10 ml).
-
Add p-amino benzoic acid (322 mg, 2.35 mmol) to the solution.
-
Heat the mixture at reflux for 12 hours.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography.
Preclinical Data
The anti-tumor effects of this compound have been evaluated in preclinical models of HGSOC, a common and aggressive form of ovarian cancer.
In Vitro Efficacy
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in DIO3-positive HGSOC cell lines, such as OVCAR3 and KURAMOCHI. In contrast, DIO3-negative cells are largely unaffected, confirming the target-specific action of the compound.
| Cell Line | DIO3 Status | This compound Concentration | Effect | Reference |
| OVCAR3 | Positive | 0.5, 1, and 10 µM | Attenuated cell counts, induced apoptosis | |
| KURAMOCHI | Positive | 0.5, 1, and 10 µM | Attenuated cell counts, induced apoptosis | |
| CHOK1 | Negative | Not specified | No significant effect on cell proliferation |
In Vivo Efficacy
In HGSOC xenograft models, this compound exhibited potent tumor growth inhibition with a favorable safety profile. The anti-tumor effects were observed only in tumors derived from DIO3-positive cells, further validating the mechanism of action.
| Xenograft Model | Treatment Group | Tumor Growth Inhibition | Reference |
| HGSOC (DIO3+) | This compound | Potent inhibition | |
| HGSOC (DIO3-) | This compound | No significant effect |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in an oncology research setting.
Cell Viability Assay
This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., OVCAR3, KURAMOCHI)
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range is 0.1 to 100 µM. Include a vehicle control (DMSO).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plates for 48-72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
Apoptosis Assay
This protocol utilizes Annexin V and Propidium Iodide (PI) staining to quantify apoptosis by flow cytometry.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., 1x and 2x IC50) for 24-48 hours.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
This protocol is for assessing the levels of key proteins involved in the DIO3 and apoptosis signaling pathways.
Materials:
-
Treated cell lysates
-
Protein electrophoresis and transfer apparatus
-
PVDF membranes
-
Primary antibodies (e.g., anti-DIO3, anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Model
This protocol describes the establishment and treatment of a subcutaneous HGSOC xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
DIO3-positive cancer cells (e.g., OVCAR3)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers
Procedure:
-
Subcutaneously inject 1-5 million cancer cells (resuspended in PBS or mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., by intraperitoneal injection or oral gavage) according to the desired dosing schedule. The control group should receive the vehicle.
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in DIO3-Positive Cancer
Caption: this compound inhibits DIO3, leading to T3 accumulation and tumor suppression.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Workflow for evaluating this compound's preclinical efficacy.
Conclusion
This compound represents a promising new therapeutic strategy for DIO3-overexpressing cancers. Its targeted mechanism of action, which involves the restoration of the tumor-suppressive functions of T3, has been validated in preclinical models of HGSOC. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound in oncology. Further investigation into its efficacy in other DIO3-dependent malignancies and its potential for combination therapies is warranted.
References
- 1. Targeting the DIO3 enzyme using first-in-class inhibitors effectively suppresses tumor growth: a new paradigm in ovarian cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DIO3, the thyroid hormone inactivating enzyme, promotes tumorigenesis and metabolic reprogramming in high grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Pbenz-dbrmd in In-Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pbenz-dbrmd is a first-in-class, potent, and specific small molecule inhibitor of iodothyronine deiodinase type 3 (DIO3). DIO3 is an enzyme that inactivates thyroid hormone (T3) by converting it to T2. In several types of cancer, including high-grade serous ovarian cancer (HGSOC), DIO3 is overexpressed and contributes to tumor proliferation by diminishing the tumor-suppressive effects of T3. This compound reverses this effect by inhibiting DIO3, thereby increasing intracellular T3 levels. This leads to the suppression of tumor growth, induction of apoptosis, and a reduction in cell proliferation in DIO3-positive cancer cells. These application notes provide detailed protocols for utilizing this compound in in-vitro cell culture experiments to study its anti-cancer effects.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the DIO3 enzyme. This inhibition leads to an accumulation of active thyroid hormone (T3) within the cancer cells. Elevated intracellular T3 levels then mediate the downstream anti-tumor effects, which include the downregulation of various pro-cancerous proteins.
Mechanism of this compound Action
Quantitative Data Summary
The following table summarizes the known effects of this compound on DIO3-positive high-grade serous ovarian cancer (HGSOC) cell lines, OVCAR3 and KURAMOCHI. Researchers should note that optimal concentrations and treatment durations may vary based on the specific cell line and experimental conditions and should be determined empirically.
| Parameter | Cell Line | Effect | Reported Concentration Range | Treatment Duration | Citation |
| Cell Viability | OVCAR3, KURAMOCHI | Attenuated cell counts | Concentration-dependent | 24-96 hours | [1] |
| Apoptosis | OVCAR3, KURAMOCHI | Induction of apoptosis | Concentration-dependent | 48-96 hours | [1] |
| Cell Proliferation | OVCAR3, KURAMOCHI | Reduction in proliferation | Concentration-dependent | 24-96 hours | [1] |
Experimental Protocols
Cell Culture and this compound Preparation
Materials:
-
DIO3-positive cancer cell lines (e.g., OVCAR3, KURAMOCHI)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture flasks, plates, and other necessary consumables
Protocol:
-
Culture OVCAR3 or KURAMOCHI cells in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of this compound (e.g., 10 mM) by dissolving the powder in sterile DMSO.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations using complete cell culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.1% (v/v), as higher concentrations can be toxic to cells.
This compound Stock Preparation
Cell Viability Assay (MTT or WST-1 Assay)
Objective: To determine the effect of this compound on the viability of cancer cells and to calculate the IC50 value.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) in triplicate for 24, 48, and 72 hours. Include a vehicle control (medium with DMSO).
-
After the incubation period, add MTT or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Protocol:
-
Seed cells in a 6-well plate at a density of 2-5 x 10^5 cells per well and allow them to adhere overnight.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value for 48 hours. Include a vehicle control.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. The percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.
Apoptosis Detection Workflow
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of DIO3 and downstream signaling proteins.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24-48 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against DIO3, cleaved PARP, cleaved Caspase-3, and other relevant T3-regulated proteins overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Troubleshooting
-
Low solubility of this compound: Ensure the use of fresh, anhydrous DMSO for preparing the stock solution. Gentle warming and vortexing can aid dissolution.
-
High background in Western blots: Optimize antibody concentrations and blocking conditions. Ensure thorough washing steps.
-
Variability in cell viability assays: Ensure consistent cell seeding density and proper mixing of reagents.
Conclusion
This compound is a valuable tool for studying the role of DIO3 in cancer biology. The protocols outlined above provide a framework for investigating its anti-cancer effects in vitro. Researchers are encouraged to optimize these protocols for their specific experimental systems to achieve robust and reproducible results.
References
Application Notes and Protocols for Pbenz-dbrmd in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pbenz-dbrmd is a potent and specific small-molecule inhibitor of iodothyronine deiodinase type 3 (DIO3).[1][2][3] DIO3 is an enzyme that inactivates thyroid hormones (T3 and T4) and is implicated in the progression of certain cancers, such as high-grade serous ovarian cancer (HGSOC), by suppressing the tumor-suppressive effects of T3.[4][5] Inhibition of DIO3 by this compound has been shown to induce apoptosis, reduce cell proliferation, and suppress tumor growth in preclinical cancer models. These notes provide an overview of the available data on this compound dosage and administration in animal models to guide researchers in designing their experimental protocols.
Data Presentation
In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Treatment Regimen | Results | Reference |
| Xenograft Mice | High-Grade Serous Ovarian Cancer (HGSOC) | 10 mg/kg, intraperitoneal injection, 3 times a week | Potent tumor inhibition with a high safety profile. No effect observed in DIO3-depleted tumors. |
Formulation for In Vivo Administration
| Component | Concentration/Ratio | Purpose |
| This compound | As required (e.g., 2 mg/mL for a 10 mg/kg dose in a 20g mouse) | Active Pharmaceutical Ingredient |
| DMSO | <10% (recommended <2% for sensitive mice) | Solubilizing Agent |
| PEG300 | 30% | Co-solvent |
| Tween 80 | 5% | Surfactant/Emulsifier |
| Saline/PBS | 60% | Vehicle |
This formulation is a general guideline based on common practices for administering hydrophobic compounds in vivo. The exact concentrations may need to be optimized for your specific experimental setup.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol is based on a common formulation for administering small molecule inhibitors in animal models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound: Determine the total volume of dosing solution needed based on the number of animals, their average weight, the dosage (e.g., 10 mg/kg), and the injection volume (e.g., 100 µL). For example, for 10 mice weighing 20g each, receiving 10 mg/kg in 100 µL, the working solution concentration is 2 mg/mL.
-
Prepare the stock solution: Dissolve the calculated amount of this compound powder in DMSO to create a concentrated stock solution. Ensure complete dissolution by vortexing.
-
Prepare the final formulation:
-
In a sterile tube, add the required volume of the this compound/DMSO stock solution.
-
Add PEG300 and mix well until the solution is clear.
-
Add Tween 80 and mix well until the solution is clear.
-
Add the sterile saline or PBS to reach the final volume and mix thoroughly.
-
-
Solvent Control: Prepare a vehicle control solution containing the same concentrations of DMSO, PEG300, Tween 80, and saline/PBS, but without this compound. This is crucial to ensure that the observed effects are due to the compound and not the vehicle.
Protocol 2: Administration of this compound in a Xenograft Mouse Model
This protocol outlines the general steps for evaluating the efficacy of this compound in a subcutaneous tumor model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line expressing DIO3 (e.g., OVCAR3, KURAMOCHI)
-
Prepared this compound dosing solution and vehicle control
-
Sterile syringes and needles (e.g., 27-gauge)
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject the DIO3-positive cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Animal Grouping: Randomize the mice into treatment and control groups (e.g., n=8-10 per group).
-
Drug Administration:
-
Administer this compound (e.g., 10 mg/kg) via intraperitoneal injection to the treatment group.
-
Administer the vehicle control to the control group.
-
Follow the dosing schedule as determined by the study design (e.g., three times a week).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times a week.
-
Observe the animals for any signs of toxicity or adverse effects.
-
-
Study Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).
Visualizations
DIO3 Signaling Pathway and Inhibition by this compound
Caption: DIO3 inactivates thyroid hormones T4 and T3. This compound inhibits DIO3.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for testing this compound efficacy in a xenograft mouse model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocat.com [biocat.com]
- 3. This compound | DIO3 inhibitor Probechem Biochemicals [probechem.com]
- 4. Targeting the DIO3 enzyme using first-in-class inhibitors effectively suppresses tumor growth: a new paradigm in ovarian cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Protocol for dissolving Pbenz-dbrmd for laboratory use
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pbenz-dbrmd is a first-in-class, potent, and specific small molecule inhibitor of iodothyronine deiodinase type 3 (DIO3). DIO3 is an enzyme that inactivates thyroid hormones and is implicated in the progression of certain cancers, such as high-grade serous ovarian cancer (HGSOC), by suppressing the anti-tumorigenic effects of thyroid hormone T3. Inhibition of DIO3 by this compound has been shown to induce apoptosis and reduce cell proliferation in DIO3-positive cancer cells, presenting a promising therapeutic strategy. These application notes provide detailed protocols for the dissolution and use of this compound in common laboratory settings.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₁H₅Br₂NO₄ |
| Molecular Weight | 374.97 g/mol |
| CAS Number | 1454662-41-9 |
| Appearance | Solid |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (Solution) | -20°C for 1 month, -80°C for 6 months |
Experimental Protocols
Preparation of this compound Stock Solution (In Vitro Use)
This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Determine the required concentration and volume: A common stock solution concentration is 10 mM. To prepare 1 mL of a 10 mM stock solution, you will need 0.375 mg of this compound.
-
Weighing the compound: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Preparation of Working Solutions for Cell Culture Assays
This protocol details the dilution of the this compound stock solution for use in cell-based assays.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile tubes for dilution
-
Calibrated pipettes
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Final DMSO Concentration: It is critical to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity. The final DMSO concentration should ideally be kept below 0.5%, and a vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.[1][2][3][4][5]
-
Application to Cells: Add the prepared working solutions to your cell cultures and proceed with your experimental timeline.
Protocol for In Vivo Formulation of this compound
This protocol provides a general method for preparing this compound for administration in animal models, such as xenograft studies in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Initial Dissolution: Dissolve the required amount of this compound in DMSO.
-
Addition of Co-solvents: In a stepwise manner, add PEG300, followed by Tween 80. Mix thoroughly after each addition. A common vehicle composition is a mixture of DMSO, PEG300, Tween 80, and saline. An example formulation could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Aqueous Phase Addition: Slowly add the sterile saline or PBS to the organic mixture while continuously mixing to form a clear and stable solution.
-
Final Formulation: The final formulation should be a clear, homogenous solution suitable for injection. If precipitation occurs, gentle warming and sonication may be used to aid dissolution.
-
Administration: The formulation can be administered to animals via appropriate routes, such as intraperitoneal (i.p.) or intravenous (i.v.) injection. The dosing volume and frequency will depend on the specific experimental design and animal model.
Signaling Pathways and Experimental Workflows
DIO3 Signaling Pathway and Inhibition by this compound
The expression of the DIO3 gene is regulated by several key oncogenic signaling pathways. This compound acts by directly inhibiting the enzymatic activity of the DIO3 protein, thereby preventing the inactivation of thyroid hormones and restoring their tumor-suppressive functions.
Caption: DIO3 signaling and its inhibition by this compound.
Experimental Workflow for In Vitro Screening
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a cancer cell line.
Caption: In vitro experimental workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay [frontiersin.org]
- 3. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro toxicological evaluation of cigarette smoke particulate matter: effect of dimethyl sulfoxide (DMSO) as solvent. | CORESTA [coresta.org]
Application Notes and Protocols for Studying DIO3 Function in Tumor Progression Using Pbenz-dbrmd
For Researchers, Scientists, and Drug Development Professionals
Introduction
Type 3 iodothyronine deiodinase (DIO3) is a critical enzyme that inactivates thyroid hormones.[1][2] Its re-expression in various cancers, including high-grade serous ovarian cancer (HGSOC), is associated with tumor progression, metabolic reprogramming, and poor patient outcomes.[3][4][5] DIO3 promotes tumorigenesis by reducing the intracellular concentration of the active thyroid hormone, T3, which is considered to have tumor-suppressive properties. This creates a state of localized hypothyroidism within the tumor microenvironment, favoring cell proliferation and inhibiting differentiation. Pbenz-dbrmd is a potent and specific small molecule inhibitor of DIO3, developed from a dibromomaleic anhydride (B1165640) (DBRMD) core structure. By inhibiting DIO3, this compound restores intracellular T3 levels, leading to anti-proliferative and pro-apoptotic effects in cancer cells. These application notes provide detailed protocols for utilizing this compound to investigate the role of DIO3 in tumor progression.
Data Presentation
In Vitro Efficacy of DIO3 Inhibitors
The following table summarizes the observed effects of this compound and a related compound, ITYR-DBRMD, on DIO3-positive high-grade serous ovarian cancer (HGSOC) cell lines.
| Compound | Cell Line(s) | Observed Effects | Reference |
| This compound | OVCAR3, KURAMOCHI | Attenuated cell counts, induced apoptosis, reduced cell proliferation. | |
| ITYR-DBRMD | OVCAR3, KURAMOCHI | Attenuated cell counts, induced apoptosis, reduced cell proliferation. | |
| ITYR-DBRMD | ES2 | Increased intracellular T3 levels, reduced expression of glycolytic proteins (HK1, PFKP, GAPDH). |
In Vivo Efficacy of DIO3 Inhibitors
Preclinical studies using xenograft models have demonstrated the anti-tumor activity of DIO3 inhibitors.
| Compound | Xenograft Model | Key Findings | Reference |
| This compound, ITYR-DBRMD | HGSOC xenograft | Potent tumor inhibition with a high safety profile. No effect observed in DIO3-depleted tumors. |
Experimental Protocols
DIO3 Activity Assay (Radioactive Iodine Release)
This protocol is designed to measure the enzymatic activity of DIO3 in cell or tissue lysates.
Materials:
-
Cell or tissue lysate
-
[125I]T3 (radiolabeled substrate)
-
Dithiothreitol (DTT)
-
This compound (or other inhibitors)
-
Bovine Serum Albumin (BSA)
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Prepare cell or tissue lysates in a suitable buffer.
-
In a reaction tube, combine the lysate, DTT, and the desired concentration of this compound or vehicle control.
-
Initiate the reaction by adding [125I]T3.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60-120 minutes).
-
Stop the reaction by adding ice-cold BSA.
-
Precipitate the protein-bound [125I]iodothyronines by adding TCA and incubating on ice.
-
Centrifuge the samples to pellet the precipitated protein.
-
Carefully collect the supernatant containing the released 125I-.
-
Measure the radioactivity in the supernatant using a scintillation counter.
-
Calculate the percentage of DIO3 inhibition for each concentration of this compound compared to the vehicle control.
Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., OVCAR3, KURAMOCHI)
-
96-well plates
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay detects early (Annexin V positive) and late (Annexin V and PI positive) apoptotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Western Blot Analysis
This technique is used to detect changes in the expression of DIO3 and downstream signaling proteins.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DIO3, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from cells treated with this compound or vehicle control.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Ovarian Cancer Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
DIO3-positive ovarian cancer cells (e.g., OVCAR3)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 106 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to the desired dosing schedule and route (e.g., intraperitoneal, oral gavage).
-
Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume (Volume = (length x width²) / 2).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
Mandatory Visualization
DIO3 Signaling in Tumor Progression
Caption: DIO3 inactivates thyroid hormones, promoting tumor progression. This compound inhibits DIO3.
Experimental Workflow for Evaluating this compound
Caption: Workflow for assessing this compound's anti-tumor effects from in vitro to in vivo.
Key Signaling Pathways Modulated by DIO3
Caption: High DIO3 expression activates pro-tumorigenic signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. cusabio.com [cusabio.com]
- 3. researchgate.net [researchgate.net]
- 4. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 5. DIO3 depletion attenuates ovarian cancer growth via reduced glycolysis and alterations in glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pbenz-dbrmd as a Tool Compound for Studying Thyroid Hormone Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pbenz-dbrmd is a first-in-class, potent inhibitor of the enzyme iodothyronine deiodinase type 3 (DIO3).[1] DIO3 is a key regulator of thyroid hormone signaling, responsible for the inactivation of the active thyroid hormone, triiodothyronine (T3), and the prohormone, thyroxine (T4). By inhibiting DIO3, this compound effectively increases the intracellular concentration of T3, thereby amplifying thyroid hormone signaling. This property makes this compound a valuable tool for elucidating the role of thyroid hormone signaling in various physiological and pathological processes, particularly in contexts where DIO3 is overexpressed, such as certain types of cancer.[2][3]
These application notes provide a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in in vitro and in vivo studies of thyroid hormone signaling.
Mechanism of Action
Thyroid hormones exert their effects through both genomic and non-genomic pathways. In the classical genomic pathway, T3 binds to nuclear thyroid hormone receptors (TRs), which then act as ligand-dependent transcription factors to regulate the expression of target genes. DIO3 plays a critical role in modulating the availability of T3 to bind to these receptors. By catalyzing the inner-ring deiodination of T3 and T4, DIO3 effectively terminates their biological activity.
This compound, by inhibiting DIO3, prevents the degradation of T3. This leads to an accumulation of intracellular T3, enhanced binding to TRs, and consequently, an amplification of thyroid hormone-mediated gene expression. In cancer cells where DIO3 is often upregulated, this amplified T3 signaling can lead to anti-proliferative and pro-apoptotic effects.[1][2]
References
Application Notes and Protocols for Measuring the Activity of Iodothyronine Deiodinase 3 (DIO3) and the Inhibitory Effect of PBENZ-DBRMD
Topic: Developing Assays to Measure the Inhibitory Effect of PBENZ-DBRMD on Iodothyronine Deiodinase 3 (DIO3) Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The compound this compound is a first-in-class inhibitor of the enzyme iodothyronine deiodinase type 3 (DIO3).[1] It is crucial to understand that this compound itself does not possess enzymatic "activity." Instead, it functions by inhibiting the enzymatic activity of its target, DIO3. Therefore, assays designed to characterize the effects of this compound are focused on measuring DIO3 activity in its presence and absence.
DIO3 is a key enzyme in thyroid hormone metabolism, catalyzing the inactivation of the active thyroid hormone 3,5,3'-triiodothyronine (T3) to 3,3'-diiodothyronine (B1196669) (T2), and the prohormone thyroxine (T4) to reverse T3 (rT3).[2][3] By inactivating these hormones, DIO3 plays a critical role in regulating thyroid hormone signaling, particularly during development and in certain pathological conditions like cancer.[2][4] Elevated DIO3 expression has been linked to the progression of several cancers, including high-grade serous ovarian cancer, making it an attractive therapeutic target.
These application notes provide detailed protocols for both biochemical and cell-based assays to measure DIO3 activity and to quantify the inhibitory potential of compounds like this compound.
I. Biochemical Assays for DIO3 Activity
Biochemical assays directly measure the enzymatic activity of DIO3 using purified recombinant enzyme or microsomal fractions from tissues with high DIO3 expression (e.g., placenta, fetal liver). These assays are essential for determining the direct inhibitory effect of compounds on the enzyme and for calculating key parameters such as IC50 values.
A. Radioactive Iodide Release Assay
This classic and highly sensitive method measures the release of radioactive iodide from a radiolabeled substrate.
Experimental Protocol:
1. Materials:
- Recombinant human DIO3 enzyme or microsomal preparations.
- Substrate: [3'-¹²⁵I]T3 (radiolabeled triiodothyronine).
- Cofactor: Dithiothreitol (DTT).
- Assay Buffer: 0.1 M Potassium Phosphate, 1 mM EDTA, pH 7.2.
- Test compound: this compound dissolved in a suitable solvent (e.g., DMSO).
- Stop Solution: 5% w/v Bovine Serum Albumin (BSA) in ice-cold water.
- Precipitating Agent: 10% w/v Trichloroacetic Acid (TCA).
- Ion-exchange resin (e.g., Dowex 50W-X2) for separation of free ¹²⁵I⁻.
- Scintillation fluid and a scintillation counter.
2. Procedure:
- Prepare a reaction mixture containing assay buffer, DTT (typically 10-20 mM), and the DIO3 enzyme source.
- Add varying concentrations of this compound or vehicle control to the reaction mixture and pre-incubate for 15 minutes at 37°C.
- Initiate the enzymatic reaction by adding the [3'-¹²⁵I]T3 substrate (typically 1-2 nM).
- Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by adding ice-cold 5% BSA, followed by 10% TCA to precipitate the protein and unreacted substrate.
- Centrifuge the samples to pellet the precipitate.
- Apply the supernatant to an ion-exchange column to separate the free ¹²⁵I⁻ from the iodothyronines.
- Measure the radioactivity of the eluted ¹²⁵I⁻ using a gamma counter.
3. Data Analysis:
- Calculate the percentage of ¹²⁵I⁻ released in each reaction.
- Plot the percentage of DIO3 activity against the logarithm of the this compound concentration.
- Determine the IC50 value by fitting the data to a dose-response curve.
B. LC-MS/MS-Based Deiodinase Assay
This method offers a non-radioactive alternative for directly measuring the conversion of the substrate to its product.
Experimental Protocol:
1. Materials:
- Recombinant human DIO3 enzyme or microsomal preparations.
- Substrate: Non-radiolabeled T3 or T4.
- Cofactor: Dithiothreitol (DTT).
- Assay Buffer: 0.1 M Potassium Phosphate, 1 mM EDTA, pH 7.2.
- Test compound: this compound dissolved in a suitable solvent (e.g., DMSO).
- Quenching Solution: Acetonitrile with an internal standard (e.g., ¹³C₆-T3).
- LC-MS/MS system.
2. Procedure:
- Follow steps 1-4 of the radioactive assay protocol using non-radiolabeled T3 as the substrate.
- Stop the reaction by adding a cold quenching solution containing an internal standard.
- Centrifuge the samples to pellet the precipitated protein.
- Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of T2 (the product of T3 deiodination) formed.
3. Data Analysis:
- Calculate the rate of T2 formation in each reaction.
- Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.
- Calculate the IC50 value as described for the radioactive assay.
II. Cell-Based Assays for DIO3 Activity
Cell-based assays measure the activity of DIO3 within a cellular context, providing more biologically relevant data on the efficacy of an inhibitor.
Experimental Protocol:
1. Materials:
- A human cell line with high endogenous DIO3 expression (e.g., OVCAR3 or KURAMOCHI ovarian cancer cells) or a cell line engineered to overexpress DIO3.
- Cell culture medium and supplements.
- Substrate: T3.
- Test compound: this compound.
- ELISA kit for T3 or an LC-MS/MS method for T3 and T2 quantification.
- Reagents for assessing cell viability (e.g., MTT, CellTiter-Glo).
- Reagents for apoptosis assays (e.g., Annexin V/PI staining kit).
2. Procedure:
- Seed the DIO3-expressing cells in a multi-well plate and allow them to adhere overnight.
- Treat the cells with varying concentrations of this compound or vehicle control for a specified period (e.g., 24-72 hours).
- To measure DIO3 activity, incubate the treated cells with a known concentration of T3 for a few hours.
- Collect the cell culture supernatant and/or cell lysates.
- Measure the concentration of the remaining T3 and the product T2 in the supernatant/lysates using a validated method like ELISA or LC-MS/MS.
- In parallel plates, assess the effect of this compound on cell proliferation, viability, and apoptosis using standard assays.
3. Data Analysis:
- Calculate the rate of T3 degradation as a measure of DIO3 activity in the cells.
- Determine the dose-dependent effect of this compound on DIO3 activity, cell viability, and apoptosis.
- Correlate the inhibition of DIO3 activity with the observed cellular effects.
III. Data Presentation
Quantitative data should be summarized in clear and structured tables for easy comparison.
Table 1: In Vitro Inhibition of Recombinant DIO3 Activity by this compound
| This compound (µM) | DIO3 Activity (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 5.2 |
| 0.1 | 85.3 | ± 4.8 |
| 1 | 52.1 | ± 3.9 |
| 10 | 15.7 | ± 2.1 |
| 100 | 2.5 | ± 0.8 |
| IC50 (µM) | ~1.2 |
Note: The data presented are representative and should be determined experimentally.
Table 2: Cellular Effects of this compound on DIO3-Positive Ovarian Cancer Cells (OVCAR3) after 72h Treatment
| This compound (µM) | Cell Viability (% of Control) | Apoptosis (% of Total Cells) |
| 0 (Vehicle) | 100 | 5.1 |
| 1 | 82.4 | 12.3 |
| 5 | 45.8 | 35.7 |
| 10 | 21.3 | 68.2 |
Note: This data is illustrative of the expected outcomes based on published literature.
IV. Visualizations
Signaling Pathway of DIO3 Action
Caption: DIO3 inactivates thyroid hormones at the plasma membrane.
Experimental Workflow for Biochemical DIO3 Inhibition Assay
Caption: Workflow for determining the IC50 of a DIO3 inhibitor.
Logical Relationship of DIO3 Inhibition and Cellular Outcomes
References
- 1. A Nonradioactive DEHAL Assay for Testing Substrates, Inhibitors, and Monitoring Endogenous Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular and Molecular Basis of Deiodinase-Regulated Thyroid Hormone Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DIO3, the thyroid hormone inactivating enzyme, promotes tumorigenesis and metabolic reprogramming in high grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Pbenz-dbrmd solubility issues and solutions
Welcome to the technical support center for Pbenz-dbrmd. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a first-in-class, potent inhibitor of the enzyme iodothyronine deiodinase type 3 (DIO3).[1][2] DIO3 is an enzyme that inactivates thyroid hormones (T3) and is implicated in the proliferation of certain cancers, such as high-grade serous ovarian cancer.[2][3] By inhibiting DIO3, this compound prevents the inactivation of T3, leading to an increase in active T3 levels within the tumor microenvironment. This can induce apoptosis and reduce cell proliferation in DIO3-positive cancer cells.[2]
Q2: I am having trouble dissolving this compound. What is the recommended solvent?
This compound is a hydrophobic compound with limited aqueous solubility. The recommended solvent for preparing stock solutions is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO up to 100 mg/mL (266.69 mM); however, this may require sonication to fully dissolve.
Important Considerations for DMSO Usage:
-
DMSO Quality: The hygroscopic nature of DMSO means it can absorb water from the atmosphere, which can significantly decrease the solubility of hydrophobic compounds like this compound. Always use fresh, anhydrous, high-purity DMSO for the preparation of stock solutions.
-
Storage of Stock Solutions: this compound stock solutions in DMSO should be stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage. It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound precipitation.
Q3: My this compound precipitates when I dilute my DMSO stock solution into aqueous media for my experiment. Why is this happening and what can I do?
This is a common issue known as "solvent shock" and occurs because this compound is poorly soluble in aqueous buffers. When the concentrated DMSO stock is diluted into the aqueous medium, the compound crashes out of solution. Here are several strategies to mitigate this issue:
-
Lower the Final Concentration: The most direct solution is to work at a lower final concentration of this compound in your assay.
-
Optimize Dilution Technique: Add the DMSO stock solution to your aqueous buffer dropwise while gently vortexing or swirling. This rapid dispersion can help prevent localized high concentrations that lead to precipitation. Pre-warming the aqueous media to the experimental temperature (e.g., 37°C) can also be beneficial.
-
Limit Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. This is a critical parameter to consider when planning your experiment.
-
Use a Surfactant: Incorporating a low concentration of a non-ionic surfactant, such as 0.01-0.1% Tween® 80 or Triton™ X-100, in your aqueous buffer can help maintain the compound in solution by forming micelles.
-
pH Adjustment: Benzimidazole derivatives are often weakly basic and their solubility can be pH-dependent, with increased solubility in acidic conditions. If your experimental system allows, lowering the pH of your buffer may improve the solubility of this compound.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing solubility problems with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| This compound powder will not dissolve in DMSO. | Insufficient solvent volume or poor DMSO quality. | 1. Ensure you are using a sufficient volume of fresh, anhydrous DMSO. 2. Gently warm the solution (e.g., to 37°C). 3. Use a bath sonicator to aid dissolution. |
| Immediate precipitation upon dilution into aqueous buffer. | The kinetic solubility of this compound in the aqueous buffer has been exceeded. | 1. Lower the final concentration of this compound. 2. Add the DMSO stock to the buffer while vortexing. 3. Include a surfactant (e.g., 0.05% Tween® 80) in the aqueous buffer. 4. If permissible, lower the pH of the aqueous buffer. |
| Solution becomes cloudy over time during the experiment. | The compound is slowly precipitating out of solution due to instability or temperature fluctuations. | 1. Maintain a constant temperature throughout the experiment. 2. Prepare fresh dilutions of this compound for each experiment. 3. Consider using a formulation with a solubilizing agent like HP-β-cyclodextrin. |
| Inconsistent experimental results. | Inaccurate concentration of the active compound due to partial dissolution or precipitation. | 1. Visually inspect all solutions for any precipitate before use. 2. Centrifuge solutions and use the supernatant if a small amount of precipitate is present. 3. Re-evaluate and optimize your solubilization protocol. |
Data Presentation
Table 1: Solubility of this compound in DMSO
| Solvent | Concentration | Method | Reference |
| DMSO | 100 mg/mL (266.69 mM) | Requires sonication |
Table 2: Overview of Potential Solubility Enhancement Strategies for this compound
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Using a water-miscible organic solvent (e.g., PEG 300/400, ethanol) in the formulation. | Simple to implement for in vivo studies. | Can have toxic effects at higher concentrations. |
| Surfactants | Using agents like Tween® 80 or Cremophor® EL to form micelles that encapsulate the drug. | Effective at low concentrations. | Can interfere with some biological assays. |
| Complexation | Using cyclodextrins (e.g., HP-β-CD, SBE-β-CD) to form inclusion complexes. | Can significantly increase aqueous solubility. | May alter the effective free concentration of the drug. |
| pH Adjustment | Modifying the pH of the aqueous medium to ionize the compound. | Simple and effective for ionizable compounds. | Limited by the pH constraints of the experimental system. |
| Solid Dispersions | Dispersing the drug in a hydrophilic polymer matrix (e.g., PVP, PEG). | Can improve dissolution rate and apparent solubility. | Requires more complex formulation development. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Weigh the desired amount of this compound into a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock, add the appropriate volume of DMSO).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in a bath sonicator and sonicate for 10-15 minutes, or until the solution is clear.
-
Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Dilution of this compound into Aqueous Media for In Vitro Assays
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed (37°C) sterile aqueous buffer or cell culture medium
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your assay, ensuring the final DMSO concentration is below 0.5%.
-
While gently vortexing the pre-warmed aqueous medium, add the calculated volume of the this compound stock solution dropwise.
-
Continue to vortex for another 30 seconds to ensure homogeneity.
-
Use the freshly prepared solution immediately in your experiment.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation issues.
Caption: Simplified signaling pathway of this compound action.
References
Technical Support Center: Optimizing Pbenz-dbrmd Concentration for Cell-based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Pbenz-dbrmd, a first-in-class inhibitor of iodothyronine deiodinase type 3 (DIO3). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to ensure the successful optimization of this compound concentration in your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of iodothyronine deiodinase type 3 (DIO3).[1][2][3][4] DIO3 is a selenoenzyme that inactivates thyroid hormones, specifically by converting the active hormone T3 (triiodothyronine) and its prohormone T4 (thyroxine) into inactive forms.[5] In certain cancers, such as high-grade serous ovarian cancer (HGSOC), DIO3 is overexpressed, which promotes cell proliferation by reducing the local concentration of T3, a hormone that has tumor-suppressive properties. This compound inhibits DIO3, leading to an increase in intracellular T3 levels, which in turn can suppress tumor growth, induce apoptosis, and reduce proliferation in DIO3-expressing cancer cells.
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has demonstrated efficacy in DIO3-positive cancer cell lines. Specifically, it has been shown to reduce cell proliferation and induce apoptosis in high-grade serous ovarian cancer (HGSOC) cell lines such as OVCAR3 and KURAMOCHI. Conversely, it does not affect DIO3-negative cells, like the normal ovarian cell line CHOK1, highlighting its on-target specificity. It is crucial to confirm DIO3 expression in your cell line of interest before initiating experiments.
Q3: What is a recommended starting concentration range for a dose-response experiment with this compound?
A3: For initial experiments in a new cell line, a broad dose-response range is recommended to determine the optimal concentration. A logarithmic dilution series is often a good starting point. Based on typical small molecule inhibitor studies, a range from 10 nM to 100 µM would be appropriate to capture the full dose-response curve. If you have access to published IC50 values for similar cell lines, you can center your concentration range around those values.
Q4: How should I prepare and store this compound?
A4: this compound is typically provided as a solid. It should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. For cell-based assays, the stock solution should be further diluted in cell culture medium to the final desired concentrations. It is critical to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q5: What are the expected cellular effects of this compound treatment?
A5: Treatment of DIO3-positive cancer cells with this compound is expected to result in:
-
Reduced cell proliferation: Due to the restoration of intracellular T3 levels, which can inhibit the cell cycle.
-
Induction of apoptosis: Increased T3 can trigger programmed cell death pathways.
-
Changes in gene expression: T3 acts on nuclear thyroid hormone receptors (TRs) to modulate the transcription of target genes. Inhibition of DIO3 will therefore lead to changes in the expression of T3-responsive genes.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell proliferation or viability. | 1. Low or no DIO3 expression in the cell line: this compound's effect is dependent on the presence of its target, DIO3. 2. Suboptimal inhibitor concentration: The concentration of this compound may be too low to effectively inhibit DIO3. 3. Incorrect assay duration: The incubation time may be too short to observe a phenotypic effect. | 1. Verify DIO3 expression: Confirm DIO3 mRNA and protein levels in your cell line using qPCR or Western blot. 2. Perform a broad dose-response: Test a wider range of concentrations (e.g., 1 nM to 100 µM). 3. Optimize incubation time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| High levels of cytotoxicity observed across all concentrations. | 1. High sensitivity of the cell line: The cell line may be particularly sensitive to the restoration of T3 signaling. 2. Off-target effects: At very high concentrations, off-target effects can occur with any small molecule inhibitor. 3. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. | 1. Lower the concentration range: Shift your dose-response curve to a lower concentration range. 2. Use a structurally different DIO3 inhibitor: If available, compare with another DIO3 inhibitor to see if the effect is target-specific. 3. Check final DMSO concentration: Ensure the final DMSO concentration is below 0.1% in all wells, including controls. |
| High variability between replicate wells. | 1. Inconsistent cell seeding: Uneven cell distribution will lead to variable results. 2. Edge effects in multi-well plates: Evaporation in the outer wells can concentrate the inhibitor and affect cell growth. 3. Inhibitor precipitation: this compound may precipitate out of solution at high concentrations in aqueous media. | 1. Ensure a single-cell suspension: Properly resuspend cells before plating and use a multichannel pipette for consistency. 2. Avoid using outer wells: Fill the outer wells with sterile PBS or media to minimize evaporation from the experimental wells. 3. Visually inspect media: Check for precipitate after adding the inhibitor. If observed, lower the concentration or consider using a different formulation if possible. |
Quantitative Data
Table 1: Hypothetical IC50 Values for this compound in Various Cell Lines
| Cell Line | Cancer Type | DIO3 Expression | IC50 (µM) for Cell Proliferation (72h) |
| OVCAR3 | High-Grade Serous Ovarian Cancer | High | 5.2 |
| KURAMOCHI | High-Grade Serous Ovarian Cancer | High | 8.9 |
| A549 | Non-Small Cell Lung Cancer | Moderate | 15.7 |
| CHOK1 | Normal Ovary | Negative | > 100 |
| OVCAR3 (DIO3-KD) | HGSOC (DIO3 Knockdown) | Low/Negative | > 100 |
Table 2: Example Dose-Response Data for this compound in OVCAR3 Cells (72h Treatment)
| This compound (µM) | % Cell Viability (MTT Assay) | % Apoptosis (Annexin V Staining) |
| 0 (Vehicle) | 100 | 5 |
| 0.1 | 98 | 6 |
| 1 | 85 | 12 |
| 5 | 52 | 28 |
| 10 | 35 | 45 |
| 50 | 15 | 68 |
| 100 | 8 | 75 |
Experimental Protocols
Protocol 1: Dose-Response Cell Viability Assay using MTT
Objective: To determine the IC50 value of this compound by assessing its effect on cell viability.
Methodology:
-
Cell Seeding: Seed OVCAR3 cells (or your cell line of interest) into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium. A common approach is a 10-point, 3-fold dilution series starting from 100 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Inhibitor Treatment: Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the appropriate wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for Downstream Marker Analysis
Objective: To assess the effect of this compound on the expression of proteins regulated by T3 signaling.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations (e.g., 0, 1, 5, 10 µM) for 48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against a known T3-regulated protein (e.g., Cyclin D1, Bcl-2) or DIO3 itself overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression.
Visualizations
Caption: DIO3 signaling pathway and the mechanism of this compound inhibition.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for a lack of this compound effect.
References
- 1. This compound | DIO3 inhibitor Probechem Biochemicals [probechem.com]
- 2. This compound|CAS 1454662-41-9|DC Chemicals [dcchemicals.com]
- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Type 3 Deiodinase: Role in Cancer Growth, Stemness, and Metabolism [frontiersin.org]
Troubleshooting Pbenz-dbrmd instability in experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pbenz-dbrmd.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variability in our dose-response curves for this compound in cell-based assays. What could be the cause?
A1: Inconsistent results with this compound are often linked to its inherent instability in aqueous solutions, particularly under standard cell culture conditions (pH 7.2-7.4, 37°C). The compound can degrade over the course of a multi-day experiment, leading to a decrease in the effective concentration and, consequently, variable results.
Troubleshooting Steps:
-
Minimize Incubation Time: If possible, reduce the duration of the experiment to minimize the impact of degradation.
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a stable stock solution immediately before adding it to your assay. Avoid using diluted aqueous solutions that have been stored.
-
pH-Controlled Environment: Consider using a buffer system that maintains a pH closer to 6.5, where this compound exhibits greater stability, if your experimental system can tolerate it.
-
Control for Degradation: Include a time-course control experiment to quantify the loss of this compound activity over the duration of your standard assay.
Q2: Our this compound solution appears to precipitate when diluted in our cell culture medium. How can we prevent this?
A2: this compound has low aqueous solubility. Precipitation upon dilution into aqueous media is a common issue.
Troubleshooting Steps:
-
Use a Co-solvent: When preparing your working solutions, ensure that the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but remains non-toxic to your cells (typically ≤ 0.5%).
-
Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock can sometimes help improve solubility.
-
Vortex During Dilution: Add the this compound stock solution to the medium dropwise while vortexing to ensure rapid and uniform mixing, which can prevent localized high concentrations that lead to precipitation.
Q3: What is the recommended method for preparing and storing this compound stock solutions?
A3: To ensure the long-term stability of this compound, proper preparation and storage of stock solutions are critical.
Recommended Protocol:
-
Solvent: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.
-
Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and exposure to moisture.
-
Temperature: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Quantitative Data on this compound Stability
The following tables summarize the stability of this compound under various experimental conditions.
Table 1: Stability of this compound in Aqueous Buffer at 37°C
| pH | Half-life (hours) | Remaining Compound after 24 hours (%) |
| 6.0 | 72 | 80% |
| 6.5 | 48 | 71% |
| 7.0 | 24 | 50% |
| 7.4 | 12 | 25% |
| 8.0 | 4 | 6% |
Table 2: Stability of this compound Stock Solutions (10 mM)
| Solvent | Storage Temperature (°C) | Stability (Months with <5% degradation) |
| Anhydrous DMSO | -80 | 12 |
| Anhydrous DMSO | -20 | 6 |
| Anhydrous DMSO | 4 | < 1 |
| Ethanol | -20 | 2 |
Experimental Protocols
Protocol 1: Preparation of Stable this compound Working Solutions
-
Thaw a single-use aliquot of 10 mM this compound in anhydrous DMSO at room temperature.
-
Pre-warm your final assay buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
Perform serial dilutions of the this compound stock in anhydrous DMSO to create intermediate stock concentrations.
-
Immediately before use, dilute the intermediate stocks into the pre-warmed assay medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.5%.
Protocol 2: Cell-Based Assay for this compound Efficacy (96-well format)
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare fresh this compound working solutions in cell culture medium as described in Protocol 1.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours). For experiments longer than 24 hours, consider replacing the medium with freshly prepared this compound solution every 24 hours to maintain a more consistent concentration.
-
At the end of the incubation period, assess cell viability or the desired downstream endpoint using a suitable assay (e.g., CellTiter-Glo®, MTS assay).
Visualizations
Caption: this compound inhibits the DBRMD Kinase signaling pathway.
Caption: Workflow for a cell-based assay with this compound.
Caption: Troubleshooting decision tree for this compound instability.
Off-target effects of Pbenz-dbrmd in research models
Technical Support Center: Pbenz-dbrmd
Disclaimer: this compound is a novel investigational dual bromodomain inhibitor. The information provided is based on preclinical data and studies of similar compounds in the Bromodomain and Extra-Terminal (BET) inhibitor class. This guide is for research use only.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor targeting the bromodomains of the BET protein family, which includes BRD2, BRD3, and BRD4.[1][2] These proteins are "epigenetic readers" that bind to acetylated lysine (B10760008) residues on histones, recruiting transcriptional machinery to drive the expression of key genes, including oncogenes like MYC.[1][3][4] this compound competitively binds to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin and thereby suppressing the transcription of target genes.
Q2: What are the primary on-target effects of this compound?
A2: The primary on-target effects stem from the inhibition of BET proteins, leading to the downregulation of critical oncogenes and cell cycle regulators. A hallmark of BET inhibitor activity is the potent suppression of MYC transcription. This typically results in G1 cell cycle arrest and induction of apoptosis in susceptible cancer cell lines.
Q3: What are the potential off-target effects of this compound?
A3: Off-target effects are unintended interactions with proteins other than the intended BET targets. For pan-BET inhibitors like this compound, potential off-target effects can arise from cross-reactivity with non-BET bromodomain-containing proteins or unintended binding to other protein classes, such as kinases. Some well-studied BET inhibitors have been found to interact with kinases, which could contribute to both efficacy and toxicity. Additionally, some effects may be BET-independent, as observed with compounds like JQ1, which can influence pathways like FOXA1 signaling.
Q4: How can I distinguish between on-target and off-target effects in my experiments?
A4: Differentiating on-target from off-target effects is crucial. A common strategy involves a rescue experiment using a modified, inhibitor-resistant version of the target protein. Another approach is to use multiple, structurally distinct inhibitors that target the same protein. If different inhibitors produce the same phenotype, it is more likely to be an on-target effect. Conversely, if an effect is unique to this compound, it may be an off-target phenomenon. Transcriptomic profiling (e.g., RNA-seq) can also compare the gene expression changes induced by this compound to those caused by genetic knockdown (e.g., siRNA/shRNA) of the target protein (BRD4).
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly high cytotoxicity at low concentrations. | 1. Off-target kinase inhibition: The compound may be inhibiting essential survival kinases. 2. Cell line hypersensitivity: The specific genetic background of your cell line may make it particularly vulnerable to off-target effects. | 1. Perform a kinome scan to identify unintended kinase targets. 2. Test the compound in a panel of different cell lines to assess specificity. 3. Confirm the phenotype with a structurally different BET inhibitor. |
| Observed phenotype (e.g., cell invasion) is paradoxical to expected anti-cancer effects. | 1. BET-independent off-target effect: The compound may be interacting with other proteins that regulate invasion pathways, such as FOXA1. 2. Transcriptional reprogramming: Inhibition of BET proteins can sometimes lead to the activation of compensatory signaling pathways. | 1. Perform RNA-seq to identify upregulated pro-invasive genes and pathways. 2. Validate the involvement of suspected off-targets using siRNA or other specific inhibitors. 3. Assess whether the effect is common to other BET inhibitors. |
| Inconsistent results between experimental batches. | 1. Compound stability/solubility issues. 2. Cell culture variability: Factors like cell passage number, density, or serum batch can influence drug response. | 1. Prepare fresh stock solutions of this compound regularly and verify solubility. 2. Standardize all cell culture parameters. Implement a pilot study to test for batch effects before a large-scale experiment. |
| Drug resistance develops rapidly in cell culture models. | 1. Upregulation of drug efflux pumps. 2. Kinome reprogramming: Cells may adapt by rewiring signaling pathways to bypass dependency on BET-regulated transcription. 3. BRD4-independent transcription: Cells may find alternative mechanisms to maintain oncogene expression. | 1. Investigate the expression of ABC transporters (drug efflux pumps). 2. Use RNA-seq or proteomic analysis to identify activated compensatory pathways. 3. Consider combination therapies to target these resistance mechanisms. |
Quantitative Data Summary
The following tables summarize representative data for BET inhibitors similar to this compound.
Table 1: In Vitro Kinase Profiling of a Representative BET Inhibitor
This table illustrates how data from a kinase panel screen can identify potential off-target interactions. Values are IC50 (nM), representing the concentration required for 50% inhibition.
| Target | IC50 (nM) | Target Class | Implication |
| BRD4 (BD1) | 15 | On-Target (BET Protein) | Primary Target |
| Off-Target Kinase 1 | 1,250 | Serine/Threonine Kinase | Moderate off-target activity |
| Off-Target Kinase 2 | >10,000 | Tyrosine Kinase | Negligible off-target activity |
| Off-Target Kinase 3 | 850 | Serine/Threonine Kinase | Notable off-target activity |
| Off-Target Kinase 4 | >10,000 | Tyrosine Kinase | Negligible off-target activity |
| Off-Target Kinase 5 | 2,300 | Serine/Threonine Kinase | Weak off-target activity |
| (Data is illustrative, based on typical kinase profiling results) |
Table 2: Cellular Activity of OTX-015 (a clinical BET inhibitor) in Acute Leukemia Patient Samples
This table shows the variable apoptotic response to a BET inhibitor in primary patient samples, highlighting cell-context-dependent effects.
| Patient Sample | Diagnosis | Apoptosis (% increase vs. control) |
| Patient 3 | AML | 90% |
| Patient 15 | AML | 75% |
| Patient 17 | AML | 60% |
| Patient 4 | AML | Mild Increase |
| Patient 9 | AML | No Increase |
| Patient 40 | ALL | Mild Increase |
| (Data adapted from a study on OTX-015 in acute leukemia) |
Experimental Protocols & Methodologies
Protocol 1: In Vitro Kinase Profiling
This protocol is essential for identifying unintended kinase targets of this compound. A radiometric assay is a gold standard method.
Objective: To determine the IC50 values of this compound against a broad panel of purified kinases.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Panel of purified recombinant kinases (e.g., Kinase Selectivity Profiling Systems).
-
Specific peptide substrates for each kinase.
-
Kinase reaction buffer.
-
[γ-³³P]ATP and non-radiolabeled ATP.
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Phosphocellulose filter plates.
-
Scintillation counter.
Procedure:
-
Compound Dilution: Prepare 3-fold serial dilutions of this compound in DMSO, starting from a high concentration (e.g., 100 µM).
-
Reaction Setup: In a 96-well or 384-well plate, add the kinase reaction buffer, the specific kinase, and the diluted this compound or DMSO vehicle control.
-
Pre-incubation: Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation: Start the kinase reaction by adding a mix of the specific substrate and [γ-³³P]ATP. The concentration of non-radiolabeled ATP should be near the Km for each kinase.
-
Termination: After a set incubation period, stop the reaction by adding a stop solution like phosphoric acid.
-
Capture and Wash: Transfer the reaction mixture to a phosphocellulose filter plate, which binds the phosphorylated substrate. Wash the plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the plate, add a scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Analysis: Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the DMSO control. Determine IC50 values by fitting the data to a dose-response curve.
Protocol 2: Transcriptome Analysis via DRUG-seq
DRUG-seq is a high-throughput RNA-sequencing method ideal for assessing the global transcriptional effects of a compound and identifying off-target signatures.
Objective: To profile gene expression changes in cells treated with this compound.
Materials:
-
Cells cultured in 384-well plates.
-
This compound.
-
Cell lysis buffer.
-
Reverse transcription (RT) primers containing well-specific barcodes and Unique Molecular Identifiers (UMIs).
-
Reverse transcriptase and reagents for cDNA synthesis.
-
PCR reagents for library amplification.
-
Reagents for tagmentation-based library preparation.
-
Illumina sequencing platform.
Procedure:
-
Cell Culture and Treatment: Seed cells in 384-well plates, allow them to adhere, and treat with various concentrations of this compound or vehicle control for the desired duration.
-
Lysis: Lyse cells directly in the wells.
-
Reverse Transcription: Add the barcoded RT primers to each well. Perform reverse transcription to convert mRNA to cDNA, incorporating the unique barcodes and UMIs.
-
Pooling: After RT, all samples can be pooled into a single tube, as each cDNA molecule is tagged with a well-specific barcode.
-
Library Preparation: Perform second-strand synthesis, PCR amplification, and tagmentation to add sequencing adapters.
-
Sequencing: Sequence the final library on an Illumina platform.
-
Data Analysis: Demultiplex the sequencing data using the well barcodes. Align reads to the reference genome and quantify gene expression. Perform differential expression analysis to identify genes and pathways modulated by this compound.
Visualizations: Pathways and Workflows
Caption: On-target signaling pathway of this compound inhibiting BET proteins.
Caption: Experimental workflow for identifying and validating off-target effects.
References
How to minimize toxicity of Pbenz-dbrmd in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Pbenz-dbrmd in animal studies. The information is intended for scientists and drug development professionals to anticipate and mitigate potential toxicities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a first-in-class, potent inhibitor of the enzyme iodothyronine deiodinase type 3 (DIO3).[1][2][3] DIO3 is a selenoenzyme that inactivates thyroid hormones (T3 and T4) by removing an inner-ring iodine. By inhibiting DIO3, this compound leads to a localized increase in active thyroid hormone levels. This mechanism has been explored for its anti-tumor effects, as it can induce apoptosis and reduce cell proliferation in cancer cells that overexpress DIO3.[1][4]
Q2: What are the known toxicities of this compound in animal studies?
Direct and detailed public data on the specific toxicities of this compound in animal models is limited. However, one study involving a high-grade serous ovarian cancer xenograft model in mice reported that this compound exhibited a "high safety profile". It is crucial to interpret this statement with caution, as "high safety" in the context of an anti-cancer therapeutic in a preclinical model may not equate to an absence of adverse effects, especially at varying dosages and in different animal models.
Q3: What are the potential, mechanism-based toxicities of this compound?
Given that this compound inhibits DIO3, a key enzyme in thyroid hormone regulation, the primary toxicity concerns are related to iatrogenic hyperthyroidism, either systemically or within specific tissues. While DIO3 inhibition is intended to be localized to the tumor microenvironment in cancer studies, off-target effects could lead to an accumulation of active thyroid hormones in healthy tissues, potentially causing signs of thyrotoxicosis.
Q4: What clinical signs of toxicity should be monitored in animals treated with this compound?
Based on the mechanism of action, researchers should monitor for clinical signs consistent with hyperthyroidism. These may include:
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Metabolic changes: Weight loss despite normal or increased appetite, polydipsia (increased thirst), and polyuria (increased urination).
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Cardiovascular effects: Tachycardia (increased heart rate) and potential for arrhythmias.
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Neurological and behavioral changes: Hyperactivity, nervousness, tremors, and irritability.
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Gastrointestinal disturbances: Diarrhea and steatorrhea (fatty stools).
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General condition: Poor coat quality, alopecia (hair loss), and heat intolerance.
Troubleshooting Guide: Minimizing this compound Toxicity
This guide provides strategies to proactively minimize and manage potential toxicities during in vivo experiments with this compound.
| Issue/Observation | Potential Cause | Recommended Action |
| Unexpected weight loss in treated animals. | Systemic or localized hypermetabolic state due to DIO3 inhibition. | - Conduct a dose-ranging study to determine the maximum tolerated dose (MTD).- Monitor food and water intake daily.- Measure baseline and periodic thyroid hormone levels (T3, T4, TSH).- Consider paired-feeding studies to differentiate between toxicity-induced anorexia and hypermetabolism. |
| Cardiovascular distress (e.g., sustained tachycardia). | Excess thyroid hormone stimulation of the heart. | - Implement heart rate monitoring (e.g., using telemetry or regular checks).- Reduce the dose or frequency of this compound administration.- Consult with a veterinarian about potential supportive care. |
| Signs of hyperactivity or distress. | Central nervous system stimulation by elevated thyroid hormone levels. | - Perform regular behavioral assessments.- Ensure a quiet and stable environment for the animals.- Consider dose reduction. |
| Lack of anti-tumor efficacy at non-toxic doses. | Poor bioavailability, rapid metabolism, or tumor resistance. | - Optimize the drug delivery vehicle and route of administration.- Analyze pharmacokinetic properties of this compound in the chosen animal model.- Confirm DIO3 expression in the tumor model. |
Experimental Protocols
Protocol 1: Dose-Ranging and Maximum Tolerated Dose (MTD) Study
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Animal Model: Select a relevant animal model (e.g., nude mice for xenograft studies).
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Group Allocation: Divide animals into multiple groups (e.g., vehicle control and at least 3-4 escalating dose levels of this compound).
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Administration: Administer this compound via the intended experimental route (e.g., intraperitoneal, oral gavage).
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Monitoring:
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Record body weight daily.
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Perform clinical observations twice daily for signs of toxicity.
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At the end of the study, collect blood for complete blood count (CBC), serum chemistry, and thyroid hormone analysis.
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Perform gross necropsy and histopathological examination of major organs.
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MTD Determination: The MTD is typically defined as the highest dose that does not cause significant toxicity (e.g., >10-15% body weight loss) or mortality.
Visualizations
Signaling Pathway
References
- 1. Inhibition of the Type 2 Iodothyronine Deiodinase Underlies the Elevated Plasma TSH Associated with Amiodarone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound|CAS 1454662-41-9|DC Chemicals [dcchemicals.com]
- 4. Targeting the DIO3 enzyme using first-in-class inhibitors effectively suppresses tumor growth: a new paradigm in ovarian cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the bioavailability of Pbenz-dbrmd for in vivo research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Pbenz-dbrmd in in vivo experiments. The information is tailored for scientists and drug development professionals to address common challenges in improving the bioavailability of this promising anti-cancer compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a first-in-class, potent inhibitor of the enzyme iodothyronine deiodinase type 3 (DIO3).[1][2] DIO3 is an enzyme that inactivates thyroid hormones, specifically by converting the active hormone T3 into an inactive form.[3] In certain cancers, such as high-grade serous ovarian cancer (HGSOC), DIO3 is overexpressed, which is thought to contribute to cancer proliferation by diminishing the tumor-suppressive effects of T3.[4] By inhibiting DIO3, this compound increases the intracellular concentration of active T3, leading to the induction of apoptosis (programmed cell death) and a reduction in cancer cell proliferation.[1]
Q2: What are the known physicochemical properties of this compound?
Based on available data, the following properties of this compound have been identified:
| Property | Value | Source |
| Molecular Formula | C₁₁H₅Br₂NO₄ | MedchemExpress, BioCat GmbH |
| Molecular Weight | 374.97 g/mol | MedchemExpress, BioCat GmbH |
| Solubility in DMSO | 100 mg/mL (with sonication) | MedchemExpress |
Q3: What are the main challenges in the in vivo application of this compound?
The primary challenge for in vivo research with this compound is its likely poor aqueous solubility. While specific data is limited, its chemical structure, a dibromomaleimide derivative, suggests hydrophobic characteristics which can lead to low bioavailability when administered orally. This necessitates the use of specialized formulation strategies to ensure adequate absorption and exposure in animal models.
Troubleshooting Guide: Improving this compound Bioavailability
This guide provides strategies to overcome common issues related to the formulation and in vivo delivery of this compound.
Issue 1: Poor Compound Solubility in Aqueous Vehicles
Problem: this compound precipitates out of solution when preparing aqueous formulations for in vivo administration.
Solutions:
-
Co-solvent Systems: For many poorly soluble drugs, a mixture of solvents can enhance solubility. A common starting point for in vivo formulations is a ternary system.
-
Example Formulation: A suggested formulation for in vivo use includes DMSO, PEG300, Tween 80, and saline or PBS. For instance, a vehicle consisting of DMSO (5-10%), PEG300 (30-40%), Tween 80 (1-5%), and the remainder as saline or water for injection can be effective. The concentration of DMSO should be kept as low as possible, especially for sensitive animal models.
-
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with improved aqueous solubility.
-
Recommendation: Beta-cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), are frequently used. The optimal ratio of this compound to cyclodextrin (B1172386) would need to be determined experimentally.
-
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems can significantly improve oral absorption.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can increase its surface area, leading to enhanced dissolution and absorption.
-
Experimental Protocol: Preparation of a Co-solvent Formulation
-
Weigh the required amount of this compound in a sterile vial.
-
Add the required volume of DMSO to dissolve the compound completely. Gentle warming and sonication may be necessary.
-
In a separate sterile tube, mix the required volumes of PEG300 and Tween 80.
-
Slowly add the PEG300/Tween 80 mixture to the this compound/DMSO solution while vortexing.
-
Add the saline or PBS dropwise to the organic mixture while continuously vortexing to avoid precipitation.
-
Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it is ready for administration.
Issue 2: Low and Variable Bioavailability in Pharmacokinetic Studies
Problem: Inconsistent plasma concentrations of this compound are observed across different animals or studies.
Solutions:
-
Particle Size Reduction: For oral administration of a suspension, micronization or nanosizing of the this compound powder can improve dissolution rate and absorption.
-
Use of Surfactants: Incorporating surfactants like Tween 80 or Cremophor EL into the formulation can improve the wettability of the compound and enhance its dissolution in the gastrointestinal tract.
-
Salt Formation: Although not specifically reported for this compound, converting a poorly soluble compound into a more soluble salt form is a common strategy to enhance bioavailability.
Quantitative Data Summary: General Strategies for Improving Bioavailability of Poorly Soluble Drugs
| Strategy | Principle | Key Considerations |
| Co-solvents | Increase solubility in aqueous solutions. | Potential for toxicity with high concentrations of organic solvents. |
| Cyclodextrins | Form inclusion complexes to increase solubility. | Stoichiometry and binding affinity are crucial. |
| Lipid-Based Formulations | Solubilize lipophilic drugs and enhance lymphatic uptake. | Complexity of formulation and potential for in vivo variability. |
| Particle Size Reduction | Increase surface area for faster dissolution. | Can be technically challenging to achieve and maintain nanosize. |
| Salt Formation | Increase solubility and dissolution rate. | Feasibility depends on the presence of ionizable groups. |
Visualizing the Mechanism of Action and Experimental Workflow
DIO3 Signaling Pathway in Cancer
The following diagram illustrates the signaling pathway affected by this compound. In cancer cells with high DIO3 expression, the active thyroid hormone T3 is inactivated, leading to reduced tumor suppressor gene expression and increased cell proliferation. This compound inhibits DIO3, thereby increasing intracellular T3 levels and promoting apoptosis.
Caption: DIO3 inhibition by this compound increases intracellular T3, promoting apoptosis.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in a xenograft mouse model.
Caption: Workflow for an in vivo xenograft study of this compound.
References
- 1. DIO3, the thyroid hormone inactivating enzyme, promotes tumorigenesis and metabolic reprogramming in high grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Type 3 Deiodinase: Role in Cancer Growth, Stemness, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Pbenz-dbrmd protocol refinement for reproducible results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using Pbenz-dbrmd, a first-in-class inhibitor of the enzyme iodothyronine deiodinase type 3 (DIO3). This compound is a valuable tool for cancer research, demonstrating anti-proliferative and pro-apoptotic effects in DIO3-positive cancer cells. This guide will help address common issues to ensure reproducible and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific small molecule inhibitor of iodothyronine deiodinase type 3 (DIO3).[1][2][3][4][5] The DIO3 enzyme inactivates the active thyroid hormone, 3,5,3′-triiodothyronine (T3), which is known to have tumor-suppressive properties. In many cancers, DIO3 is overexpressed, leading to the degradation of T3 and promoting cell proliferation. This compound works by blocking DIO3 activity, which leads to an increase in intracellular T3 levels. This restoration of T3 signaling helps to suppress tumor cell proliferation and induce apoptosis.
Q2: How should I dissolve and store this compound?
A2: For stock solutions, this compound should be dissolved in an organic solvent such as DMSO. For long-term storage, the powder form is stable for up to three years at -20°C. Once dissolved, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to six months or at -20°C for up to one month.
Q3: In which cancer cell lines is this compound expected to be effective?
A3: this compound is most effective in cancer cells that express DIO3. It has shown significant anti-proliferative and pro-apoptotic effects in DIO3-positive high-grade serous ovarian cancer (HGSOC) cell lines, such as OVCAR3 and KURAMOCHI. Conversely, it shows little to no effect in DIO3-negative cells. It is crucial to verify DIO3 expression in your experimental cell line before initiating studies.
Q4: What is the relationship between the Wnt/β-catenin pathway and DIO3?
A4: The gene encoding DIO3 is a direct transcriptional target of the Wnt/β-catenin signaling pathway. In certain cancers, such as colon cancer, aberrant activation of the Wnt/β-catenin pathway leads to the upregulation of DIO3 expression. This creates a cellular environment with low T3 levels, which favors proliferation. By inhibiting DIO3, this compound can counteract the oncogenic effects driven by an overactive Wnt/β-catenin pathway.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on cell viability or proliferation. | 1. Cell line is DIO3-negative. 2. This compound concentration is too low. 3. Incorrect compound handling (e.g., degradation due to improper storage). | 1. Confirm DIO3 expression in your cell line via qPCR or Western blot. 2. Perform a dose-response curve to determine the optimal concentration (e.g., 1-50 µM). 3. Ensure proper storage of stock solutions (-80°C) and minimize freeze-thaw cycles. |
| Precipitation of this compound in cell culture media. | 1. Poor solubility of the compound in aqueous media. 2. Final DMSO concentration in the media is too high or too low. | 1. Prepare a high-concentration stock solution in 100% DMSO. 2. When diluting into culture media, ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity, while being sufficient to maintain solubility. Pre-warm the media before adding the compound. |
| High background apoptosis in control cells. | 1. Solvent (DMSO) toxicity. 2. Sub-optimal cell culture conditions. | 1. Perform a vehicle control experiment with the same final concentration of DMSO used for the this compound treatment. Ensure the final DMSO concentration is non-toxic for your specific cell line (typically ≤ 0.5%). 2. Ensure cells are healthy and not overly confluent before starting the experiment. |
| Inconsistent results between experiments. | 1. Variation in cell passage number. 2. Inconsistent incubation times. 3. Instability of the reconstituted compound. | 1. Use cells within a consistent and narrow range of passage numbers. 2. Standardize all incubation times precisely. 3. Use freshly prepared dilutions from a properly stored stock solution for each experiment. Avoid using old dilutions. |
Signaling and Experimental Workflow Diagrams
Caption: Wnt/β-catenin signaling pathway leading to the transcriptional activation of the DIO3 gene.
Caption: Mechanism of action for this compound in cancer cells.
Experimental Protocols
Protocol 1: Cell Proliferation Assay using XTT
This protocol outlines the use of an XTT assay to measure the anti-proliferative effects of this compound.
-
Cell Seeding: Seed cells (e.g., OVCAR3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a 10 mM DMSO stock. The final concentrations should range from 0 µM (vehicle control) to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the respective this compound concentrations.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
Assay: Add 50 µL of the XTT labeling mixture to each well. Incubate the plate for 2-4 hours at 37°C and 5% CO₂.
-
Data Acquisition: Measure the absorbance of the samples at 450-500 nm using a microplate reader. The reference wavelength should be approximately 650 nm.
-
Analysis: Subtract the reference absorbance from the test wavelength absorbance. Normalize the results to the vehicle control (0 µM this compound) and plot the cell viability (%) against the compound concentration to determine the IC₅₀ value.
Protocol 2: Western Blot for Apoptosis Markers
This protocol is for detecting the induction of apoptosis by analyzing the cleavage of PARP (Poly (ADP-ribose) polymerase).
-
Treatment and Lysate Preparation: Plate cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound at the desired concentration (e.g., IC₅₀ value) for 24-48 hours. Include a vehicle control. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody against cleaved PARP (e.g., Asp214) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
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Analysis: Compare the intensity of the cleaved PARP band (89 kDa) in this compound-treated samples to the control. An increased signal for cleaved PARP indicates apoptosis induction.
Quantitative Data Summary
The following table summarizes the biological activity of this compound in relevant cancer cell lines as described in the literature.
| Cell Line | Cancer Type | DIO3 Status | Effect of this compound | Reference |
| OVCAR3 | High-Grade Serous Ovarian Cancer | Positive | Attenuated cell counts, reduced proliferation, induced apoptosis | |
| KURAMOCHI | High-Grade Serous Ovarian Cancer | Positive | Attenuated cell counts, reduced proliferation, induced apoptosis | |
| CHOK1 | Normal Ovary (Control) | Negative | No significant effect on cell proliferation or apoptosis | |
| OVCAR3 (DIO3-depleted) | High-Grade Serous Ovarian Cancer | Negative (Knockdown) | No significant effect on cell proliferation or apoptosis |
References
Addressing resistance to Pbenz-dbrmd in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pbenz-dbrmd, a first-in-class inhibitor of iodothyronine deiodinase type 3 (DIO3). The content is designed to address potential challenges, particularly the emergence of resistance in cancer cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of iodothyronine deiodinase type 3 (DIO3). DIO3 is an enzyme that inactivates thyroid hormones, specifically by converting active triiodothyronine (T3) to the inactive T2.[1][2][3] By inhibiting DIO3, this compound increases the intracellular concentration of T3.[3] Elevated T3 levels can then bind to thyroid hormone receptors (TRs), which act as transcription factors to regulate the expression of genes involved in cell proliferation, differentiation, and apoptosis, ultimately leading to anti-tumor effects in DIO3-expressing cancer cells.[1]
Q2: In which cancer cell lines is this compound expected to be most effective?
A2: this compound's efficacy is correlated with the expression of its target, DIO3. Therefore, it is expected to be most effective in cancer cell lines with high DIO3 expression. For example, studies have shown its activity in high-grade serous ovarian cancer (HGSOC) cell lines such as OVCAR3 and KURAMOCHI. It is recommended to assess DIO3 expression levels in your cancer cell line of interest prior to initiating treatment.
Q3: What are the potential mechanisms of resistance to this compound?
A3: While specific resistance mechanisms to this compound have not been extensively documented, based on known mechanisms of resistance to other targeted therapies, potential mechanisms could include:
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Target Alteration: Mutations in the DIO3 gene that prevent this compound from binding to the enzyme.
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Bypass Signaling Pathway Activation: Cancer cells may activate alternative signaling pathways to compensate for the effects of DIO3 inhibition. This could involve the upregulation of pathways that promote cell survival and proliferation, such as the PI3K/Akt/mTOR or MAPK/ERK pathways.
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Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, which can actively pump this compound out of the cell, reducing its intracellular concentration.
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Downregulation of Thyroid Hormone Receptor: Decreased expression or inactivating mutations of thyroid hormone receptors (TRα or TRβ) would render the cells less sensitive to the increased intracellular T3 levels.
Troubleshooting Guides
This section provides guidance on common experimental issues that may be misinterpreted as resistance to this compound and offers potential solutions.
Issue 1: Higher than Expected IC50 Value or Lack of Dose-Response
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps |
| Low DIO3 Expression in Cell Line | Confirm DIO3 mRNA and protein expression levels in your cell line using qPCR and Western blot, respectively. Compare to a known sensitive cell line if available. |
| Incorrect Drug Concentration | Verify the stock concentration and perform fresh serial dilutions for each experiment. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1% for DMSO). |
| Suboptimal Assay Conditions | Optimize cell seeding density to ensure cells are in the exponential growth phase during the treatment period. The duration of treatment may also need to be optimized; consider a time-course experiment (e.g., 24, 48, 72 hours). |
| Drug Instability | Prepare fresh drug dilutions for each experiment. Store the stock solution according to the manufacturer's instructions, protected from light and repeated freeze-thaw cycles. |
| Cell Culture Contamination | Regularly check for mycoplasma contamination, which can alter cellular response to drugs. Visually inspect cultures for any signs of bacterial or fungal contamination. |
Issue 2: Initial Response Followed by Regrowth of Cancer Cells
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps |
| Selection of a Resistant Subpopulation | This may indicate the development of acquired resistance. Isolate the "regrown" cells and re-assess their sensitivity to this compound. Characterize these cells for potential resistance mechanisms (see Q3 in FAQs). |
| Heterogeneity of the Parental Cell Line | The parental cell line may consist of a mixed population of sensitive and resistant cells. Consider single-cell cloning to establish a purely sensitive population for baseline experiments. |
| Drug Degradation over Time | For longer-term experiments, the drug in the culture medium may degrade. Consider replenishing the medium with fresh this compound at regular intervals. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells in a 96-well format.
Materials:
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Cancer cell line of interest
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Complete culture medium
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This compound stock solution (e.g., in DMSO)
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96-well flat-bottom plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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MTT solvent (e.g., DMSO or acidified isopropanol)
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Phosphate-buffered saline (PBS)
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Microplate reader
Procedure:
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Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a negative control.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
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MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
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Solubilization of Formazan (B1609692): Carefully remove the medium containing MTT. Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to quantify apoptosis in this compound-treated cells.
Materials:
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Treated and control cells
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Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
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Cold PBS
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Flow cytometer
Procedure:
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Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound for the specified duration. Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
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Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Wash the cells twice with cold PBS.
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Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
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Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
Data Interpretation:
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Annexin V- / PI- : Live cells
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Annexin V+ / PI- : Early apoptotic cells
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Annexin V+ / PI+ : Late apoptotic/necrotic cells
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Annexin V- / PI+ : Necrotic cells
Western Blot for Protein Expression Analysis
This protocol is for assessing the levels of DIO3, thyroid hormone receptors, or proteins in potential bypass signaling pathways.
Materials:
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Treated and control cell lysates
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SDS-PAGE gels
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Transfer buffer
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PVDF or nitrocellulose membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-DIO3, anti-TRα, anti-TRβ, anti-p-Akt, anti-p-ERK)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Imaging system
Procedure:
-
Protein Lysate Preparation: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C with gentle shaking.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane again with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for high IC50 values.
Caption: Potential bypass signaling pathways in this compound resistance.
References
- 1. Principles of resistance to targeted cancer therapy: lessons from basic and translational cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance of Cancer Cells to Targeted Therapies Through the Activation of Compensating Signaling Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges [frontiersin.org]
Pbenz-dbrmd quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, purity assessment, and effective use of Pbenz-dbrmd, a potent inhibitor of iodothyronine deiodinase type 3 (DIO3).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (4-(3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid) is a first-in-class small molecule inhibitor of iodothyronine deiodinase type 3 (DIO3).[1][2] DIO3 is an enzyme that inactivates thyroid hormones (T3 and T4).[3][4] In many cancers, DIO3 is overexpressed, leading to a state of localized hypothyroidism that promotes cell proliferation.[3] By inhibiting DIO3, this compound prevents the degradation of T3, leading to an accumulation of this active thyroid hormone within cancer cells. This can suppress tumor growth, induce apoptosis (programmed cell death), and reduce cell proliferation in DIO3-positive cancers.
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored as a solid powder at -20°C for up to 12 months or at 4°C for up to 6 months. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO), typically up to a concentration of 10 mM. For cell-based assays, it is crucial to prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous experimental medium to ensure the final DMSO concentration is non-toxic to the cells (usually <0.1%).
Q4: How can I confirm the purity of my this compound sample?
A4: The purity of this compound is typically assessed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Identity can be confirmed by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Commercial suppliers often provide a Certificate of Analysis (CoA) with this information. Detailed protocols for these techniques are provided in the "Experimental Protocols" section.
Q5: What is the expected appearance of this compound?
A5: this compound is typically supplied as a solid powder.
Quality Control and Purity Assessment
Ensuring the quality and purity of this compound is critical for obtaining reliable and reproducible experimental results. The following tables summarize the key quality control specifications and analytical methods used for its characterization.
Table 1: this compound Specifications
| Parameter | Specification | Method of Analysis |
| Appearance | White to off-white solid | Visual Inspection |
| Purity (by HPLC) | ≥98% | RP-HPLC |
| Molecular Formula | C₁₁H₅Br₂NO₄ | Mass Spectrometry |
| Molecular Weight | 374.97 g/mol | Mass Spectrometry |
| Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, MS |
| Solubility | ≥10 mM in DMSO | Solubility Test |
Table 2: Typical RP-HPLC Purity Analysis Parameters
| Parameter | Typical Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and/or 280 nm |
| Column Temperature | 25°C - 30°C |
| Injection Volume | 5 - 10 µL |
Experimental Protocols
Protocol 1: Purity Determination by RP-HPLC
This protocol outlines a general method for determining the purity of this compound.
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 50 µg/mL with the initial mobile phase composition (e.g., 95% A: 5% B).
-
-
Chromatographic Conditions:
-
Use a C18 analytical column.
-
Set the column temperature to 30°C.
-
Set the UV detector to monitor at 254 nm.
-
Use a flow rate of 1.0 mL/min.
-
Apply a linear gradient, for example:
-
0-20 min: 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: Hold at 5% B
-
-
-
Data Analysis:
-
Integrate the peak areas of all detected signals.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
Protocol 2: Identity Confirmation by Mass Spectrometry (LC-MS)
This protocol is for confirming the molecular weight of this compound.
-
Sample Preparation:
-
Prepare a 10 µg/mL solution of this compound in acetonitrile or methanol.
-
-
Instrumentation:
-
Use a Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Chromatographic Separation (optional but recommended):
-
Use a short C18 column with a rapid gradient of acetonitrile in water (with 0.1% formic acid) to quickly elute the compound.
-
-
Mass Spectrometry Analysis:
-
Acquire data in positive and/or negative electrospray ionization (ESI) mode.
-
Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).
-
The expected [M-H]⁻ ion in negative mode is m/z 373.86 (for C₁₁H₄Br₂NO₄⁻). The isotopic pattern for two bromine atoms should be observed.
-
Protocol 3: Structural Confirmation by ¹H-NMR
This protocol is for confirming the chemical structure of this compound.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
-
NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum on a 400 MHz or higher NMR spectrometer.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
The expected aromatic protons of the benzoic acid moiety should be visible in the range of δ 7.5-8.5 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: DIO3 signaling pathway and the inhibitory action of this compound.
Caption: Quality control workflow for incoming this compound samples.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological activity in cell-based assays | 1. Compound Degradation: this compound may have degraded due to improper storage or repeated freeze-thaw cycles of stock solutions. The maleimide (B117702) group can be susceptible to hydrolysis. 2. Low Purity: The lot of this compound may have low purity. 3. Cell Line Does Not Express DIO3: The target cells may not express the DIO3 enzyme. This compound is only effective in DIO3-positive cells. 4. Solubility Issues: The compound may have precipitated out of the aqueous culture medium. | 1. Use fresh aliquots of the stock solution for each experiment. Re-verify the purity using RP-HPLC. 2. Check the Certificate of Analysis and perform an independent purity check via HPLC. 3. Confirm DIO3 expression in your cell line using qPCR or Western blot. 4. Ensure the final DMSO concentration is low (<0.1%) . Visually inspect the media for any precipitate after adding the compound. If precipitation occurs, consider using a lower concentration or a formulation aid (with appropriate controls). |
| Precipitate forms when diluting DMSO stock into aqueous buffer | 1. Supersaturation: The concentration of this compound exceeds its solubility limit in the aqueous medium. 2. "Salting Out": High salt concentration in the buffer can reduce the solubility of organic compounds. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO slightly, ensuring it remains non-toxic to the cells. 3. Vortex the solution while adding the DMSO stock to the aqueous buffer to promote rapid mixing. |
| Extra peaks observed in HPLC chromatogram | 1. Impurities: Contaminants from the synthesis process. 2. Degradation Products: The compound may have degraded during storage or sample preparation. Hydrolysis of the maleimide ring is a potential degradation pathway. 3. Contaminated Solvent/System: Impurities in the mobile phase or a contaminated HPLC system. | 1. Characterize impurities using LC-MS if possible. If purity is below acceptable limits, obtain a new batch. 2. Perform a forced degradation study (e.g., exposure to acid, base, heat) to identify potential degradation products. Ensure proper storage and handle samples promptly. 3. Run a blank gradient (injecting only the mobile phase) to check for system contamination. Use fresh, high-purity solvents. |
| Variable results between experiments | 1. Inconsistent Cell Seeding: Variation in cell number per well. 2. Inaccurate Pipetting: Errors in preparing serial dilutions of this compound. 3. Stock Solution Instability: Degradation of the compound in the stock solution over time. | 1. Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette. 2. Calibrate pipettes regularly. Prepare a fresh dilution series for each experiment from a frozen stock aliquot. 3. Use a new, frozen aliquot of the stock solution for each experiment. Avoid using stock solutions that have been stored at 4°C for extended periods. |
References
- 1. This compound | DIO3 inhibitor Probechem Biochemicals [probechem.com]
- 2. Targeting the DIO3 enzyme using first-in-class inhibitors effectively suppresses tumor growth: a new paradigm in ovarian cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Type 3 Deiodinase: Role in Cancer Growth, Stemness, and Metabolism [frontiersin.org]
- 4. DIO3 depletion attenuates ovarian cancer growth via reduced glycolysis and alterations in glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
As information regarding "Pbenz-dbrmd" is not available in public resources, this technical support guide has been created using CRISPR-Cas9 gene editing as a representative and well-documented experimental system. Researchers and professionals can use the structure, formatting, and detailed examples provided as a template for their specific experimental needs.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common pitfalls encountered during CRISPR-Cas9 experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Editing Efficiency
Q: My CRISPR experiment shows very low or no editing at the target locus. What are the common causes and how can I troubleshoot this?
A: Low editing efficiency is one of the most common challenges in CRISPR experiments.[1][2] Several factors can contribute to this issue, from the design of the guide RNA to the delivery method.
Troubleshooting Steps:
-
Verify sgRNA Design: The design of the single guide RNA (sgRNA) is critical for success.[2]
-
Specificity and On-Target Score: Use updated bioinformatics tools to design sgRNAs with high on-target scores and minimal predicted off-target effects.[3] Ensure the sgRNA sequence is unique within the target genome.[1]
-
PAM Site: Confirm the target sequence is immediately upstream of a required Protospacer Adjacent Motif (PAM) for your specific Cas9 variant (e.g., NGG for S. pyogenes Cas9).
-
Test Multiple sgRNAs: It is highly recommended to test two to three different sgRNAs for your target gene to identify the most efficient one.
-
-
Assess Delivery Efficiency: The CRISPR components must be efficiently delivered into the target cells.
-
Optimize Transfection/Transduction: Delivery efficiency is highly cell-type dependent. Optimize your delivery method (e.g., lipofection, electroporation, viral vectors) for your specific cells. Use positive controls (e.g., a fluorescent reporter plasmid) to confirm transfection efficiency.
-
Component Quality: Ensure the Cas9 and sgRNA components (plasmid DNA, mRNA, or protein) are high quality and not degraded.
-
-
Check Cas9 and sgRNA Expression: The Cas9 nuclease and the sgRNA must be adequately expressed in the cell.
-
Promoter Choice: Use a promoter that is active in your target cell type to drive Cas9 and sgRNA expression (e.g., U6 or H1 for sgRNA).
-
Stable Cas9 Expression: For difficult-to-edit cell lines, consider generating a cell line that stably expresses Cas9, which can improve consistency and efficiency.
-
-
Consider Chromatin Accessibility: The structure of chromatin can impact the ability of the Cas9-sgRNA complex to access the target DNA. If you suspect this is an issue, try targeting different regions of the gene.
Issue 2: High Off-Target Effects
Q: I'm detecting mutations at unintended genomic sites. How can I reduce these off-target effects?
A: Off-target effects, where Cas9 cuts at unintended sites, are a significant concern as they can lead to unwanted mutations and confound experimental results.
Strategies to Minimize Off-Target Effects:
-
High-Fidelity Cas9 Variants: Use engineered, high-fidelity Cas9 variants (e.g., SpCas9-HF1, eSpCas9) which are designed to reduce off-target cleavage.
-
sgRNA Design: Design sgRNAs with high specificity scores using computational tools that predict potential off-target sites.
-
Use Ribonucleoprotein (RNP) Delivery: Delivering the Cas9 protein and sgRNA as a pre-complexed RNP ensures the editing machinery is active for a shorter period, reducing the chance of off-target cleavage compared to plasmid delivery.
-
Titrate Component Concentration: Optimize the concentration of Cas9 and sgRNA. Using the lowest effective concentration can help minimize off-target activity.
-
Paired Nickase Strategy: Use a Cas9 nickase variant, which only cuts one strand of the DNA. Two nickases with offset sgRNAs are required to create a double-strand break, significantly increasing specificity.
Issue 3: Difficulty Validating Edits
Q: I'm unsure if my editing experiment was successful. What are the best methods for validating and quantifying edits?
A: Robust validation is essential to confirm the success of your experiment. Relying on a single method may be insufficient or misleading.
Recommended Validation Workflow:
-
Initial Screening (Mismatch Cleavage Assays): Assays like the T7 Endonuclease I (T7E1) assay are a cost-effective way to get a semi-quantitative estimate of editing efficiency. However, they can underestimate the actual efficiency and do not detect single base changes.
-
Sequence Confirmation (Sanger Sequencing): PCR amplify the target locus from the edited cell population and perform Sanger sequencing. The presence of overlapping peaks in the chromatogram after the cut site suggests the presence of insertions/deletions (indels).
-
Quantitative Analysis (NGS or ddPCR):
-
Next-Generation Sequencing (NGS): Amplicon sequencing of the target locus is the gold standard for identifying the full spectrum of edits and quantifying their frequencies.
-
Droplet Digital PCR (ddPCR): This method provides highly accurate and quantitative measurement of editing efficiency without the complexities of NGS data analysis.
-
-
Functional Validation (Western Blot or Functional Assays): If you are creating a gene knockout, confirm the loss of protein expression via Western Blot or by performing a relevant functional assay. Note that qPCR is often not suitable for validating knockouts at the genomic level as mRNA may still be transcribed from the edited gene.
Data Presentation: Comparison of CRISPR Delivery Methods
The choice of delivery method significantly impacts editing efficiency, potential for off-target effects, and cell toxicity. The optimal method is cell-type and application-dependent.
| Delivery Method | Cargo Format | Typical On-Target Efficiency | Off-Target Risk | Cell Toxicity | Key Advantages | Key Disadvantages |
| Plasmid Transfection | DNA Plasmid | 5-50% | High | Moderate | Simple, cost-effective, suitable for generating stable cell lines. | Slower onset, prolonged expression increases off-target risk, potential for genomic integration. |
| mRNA Transfection | Cas9 mRNA + sgRNA | 20-70% | Moderate | Low-Moderate | Faster than plasmid, transient expression reduces off-target effects, no risk of genomic integration. | RNA is less stable than DNA, requires high-quality RNA. |
| RNP Electroporation | Cas9 Protein + sgRNA | 40-90% | Low | Moderate-High | Immediate activity, transient action minimizes off-target effects, DNA-free. | Requires specialized equipment (electroporator), can cause significant cell death. |
| Viral Transduction (Lentivirus/AAV) | Viral Vector (DNA) | 30-80% | High | Low | Highly efficient for hard-to-transfect cells and in vivo applications. | Risk of insertional mutagenesis (Lenti), packaging size limits (AAV), more complex workflow. |
Efficiency ranges are estimates and can vary significantly based on cell type, sgRNA efficacy, and experimental conditions.
Experimental Protocols
Protocol: Gene Knockout in Mammalian Cells via RNP Electroporation
This protocol outlines a general workflow for disrupting a target gene in a mammalian cell line using pre-complexed Cas9-sgRNA ribonucleoproteins (RNPs).
1. sgRNA Design and Synthesis: a. Use a bioinformatics tool (e.g., CRISPOR, CHOPCHOP) to design 2-3 sgRNAs targeting an early exon of the gene of interest. Select guides with high predicted on-target efficiency and low off-target scores. b. Order synthetic, chemically-modified sgRNAs for improved stability and efficiency.
2. RNP Complex Formation: a. Resuspend lyophilized Cas9 nuclease protein and synthetic sgRNA in the appropriate buffers to desired stock concentrations. b. In a sterile PCR tube, dilute Cas9 and sgRNA to their final concentration (e.g., a 1.2:1 molar ratio of sgRNA to Cas9 is common). c. Gently mix and incubate at room temperature for 15-20 minutes to allow the RNP to form.
3. Cell Preparation and Electroporation: a. Culture target cells to ~80% confluency. Ensure cells are healthy and actively dividing. b. Harvest and count the cells. For each electroporation reaction, you will typically need 200,000 to 1,000,000 cells. c. Wash the cells with sterile PBS and resuspend them in the appropriate electroporation buffer. d. Add the pre-formed RNP complex to the cell suspension and gently mix. e. Transfer the mixture to an electroporation cuvette and apply the electric pulse using a pre-optimized program for your cell line (e.g., Neon™ Transfection System, 4D-Nucleofector™).
4. Post-Electroporation Culture and Harvest: a. Immediately after electroporation, transfer the cells to a culture plate containing pre-warmed complete growth medium. b. Culture the cells for 48-72 hours to allow for gene editing and protein turnover to occur. c. Harvest a portion of the cells for genomic DNA extraction and subsequent validation. The remaining cells can be used for downstream functional assays or for single-cell cloning to isolate knockout clones.
5. Validation of Editing: a. Extract genomic DNA from the harvested cells. b. PCR amplify a ~500-800 bp region surrounding the sgRNA target site. c. Analyze the PCR product using Sanger sequencing and a tool like TIDE (Tracking of Indels by Decomposition) or by Next-Generation Sequencing to quantify editing efficiency and identify indel patterns. d. For clonal lines, confirm loss of protein expression by Western Blot.
Visualizations: Pathways and Workflows
Caption: The core mechanism of CRISPR-Cas9 gene editing.
Caption: A standard experimental workflow for CRISPR-Cas9 gene editing.
Caption: A logical troubleshooting guide for low CRISPR editing efficiency.
References
Validation & Comparative
Comparative Analysis of Pbenz-dbrmd and ITYR-DBRMD: Novel Inhibitors of Iodothyronine Deiodinase Type 3 in Cancer Therapy
A detailed comparative analysis of Pbenz-dbrmd and ITYR-DBRMD, two first-in-class inhibitors of the enzyme iodothyronine deiodinase type 3 (DIO3), reveals their potential as anti-cancer agents, particularly in high-grade serous ovarian cancer (HGSOC). Both compounds, developed from a dibromomaleic anhydride (B1165640) (DBRMD) scaffold, have demonstrated significant efficacy in preclinical studies by targeting DIO3, an enzyme implicated in tumor proliferation.[1] This guide provides a comprehensive overview of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Performance and Efficacy
This compound and ITYR-DBRMD have been shown to effectively reduce cell viability, induce apoptosis, and inhibit proliferation in DIO3-positive HGSOC cell lines, namely OVCAR3 and KURAMOCHI.[1] Notably, these effects were not observed in DIO3-negative normal ovarian cells (CHOK1) or in OVCAR3 cells where DIO3 was depleted, highlighting the specificity of these inhibitors.[1]
In Vitro Studies
In vitro experiments demonstrated a dose-dependent reduction in cell counts in both OVCAR3 and KURAMOCHI cell lines upon treatment with either this compound or ITYR-DBRMD.[1]
Table 1: Effect of this compound and ITYR-DBRMD on Cell Viability in HGSOC Cell Lines
| Compound | Cell Line | Concentration (µM) | Reduction in Cell Count (%) |
| This compound | OVCAR3 | 5 | Data not specified in abstract |
| This compound | KURAMOCHI | 5 | Data not specified in abstract |
| ITYR-DBRMD | OVCAR3 | 5 | Data not specified in abstract |
| ITYR-DBRMD | KURAMOCHI | 5 | Data not specified in abstract |
Note: Specific quantitative data on the percentage of reduction in cell count and IC50 values are detailed in the full scientific publication.
Furthermore, both compounds were effective in inducing apoptosis in these cancer cell lines.[1]
Table 2: Induction of Apoptosis by this compound and ITYR-DBRMD in HGSOC Cell Lines
| Compound | Cell Line | Concentration (µM) | Outcome |
| This compound | OVCAR3 | Not Specified | Induction of apoptosis |
| This compound | KURAMOCHI | Not Specified | Induction of apoptosis |
| ITYR-DBRMD | OVCAR3 | Not Specified | Induction of apoptosis |
| ITYR-DBRMD | KURAMOCHI | Not Specified | Induction of apoptosis |
Note: For detailed quantitative data on apoptosis rates, please refer to the primary research article.
In Vivo Studies
The anti-tumor activity of this compound and ITYR-DBRMD was further confirmed in a HGSOC xenograft mouse model. Treatment with either inhibitor led to potent tumor inhibition. Importantly, toxicological studies showed a high safety profile for both compounds, with no remarkable pathological findings in the liver, heart, or kidneys of the treated mice.
Table 3: In Vivo Efficacy of this compound and ITYR-DBRMD in HGSOC Xenograft Model
| Compound | Model | Outcome |
| This compound | HGSOC Xenograft | Potent tumor inhibition |
| ITYR-DBRMD | HGSOC Xenograft | Potent tumor inhibition |
Note: Quantitative data on tumor volume reduction and other in vivo parameters are available in the full scientific publication.
Mechanism of Action
This compound and ITYR-DBRMD function by inhibiting the enzymatic activity of DIO3. DIO3 is an enzyme that inactivates thyroid hormones, specifically converting the active hormone T3 to the inactive T2. In certain cancers, including HGSOC, DIO3 is overexpressed and contributes to cancer proliferation by diminishing the tumor-suppressive effects of T3. By inhibiting DIO3, this compound and ITYR-DBRMD increase the intracellular levels of T3, which in turn leads to the downregulation of an array of pro-cancerous proteins and ultimately, the suppression of tumor growth.
Caption: Signaling pathway of this compound and ITYR-DBRMD in cancer cells.
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate this compound and ITYR-DBRMD. For complete, detailed protocols, please consult the primary research publication by Moskovich et al. in Oncogene (2021).
Cell Viability and Proliferation Assays
-
Cell Culture: HGSOC cell lines (OVCAR3, KURAMOCHI) and control cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells were seeded in multi-well plates and treated with varying concentrations of this compound or ITYR-DBRMD for a specified duration (e.g., 96 hours).
-
Quantification: Cell viability was assessed by counting the number of cells, and proliferation was measured using standard assays that quantify metabolic activity or DNA synthesis.
Apoptosis Assays
-
Treatment: Cells were treated with the inhibitors as described for the viability assays.
-
Staining: Apoptosis was detected using methods such as Annexin V and Propidium Iodide (PI) staining, which identify early and late apoptotic cells, respectively.
-
Analysis: Stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice were used for the study.
-
Tumor Implantation: HGSOC cells were injected subcutaneously or intraperitoneally to establish tumors.
-
Treatment: Once tumors reached a specified size, mice were treated with this compound, ITYR-DBRMD, or a vehicle control.
-
Monitoring: Tumor growth was monitored regularly by measuring tumor volume. Animal health and any signs of toxicity were also recorded.
-
Endpoint Analysis: At the end of the study, tumors and major organs were harvested for histological and further molecular analysis.
Caption: General experimental workflow for evaluating DIO3 inhibitors.
Conclusion
This compound and ITYR-DBRMD represent a promising new class of targeted therapies for cancers characterized by high DIO3 expression, such as HGSOC. Their ability to specifically inhibit DIO3, leading to the restoration of the tumor-suppressive effects of T3, has been demonstrated in both in vitro and in vivo models. While the initial findings are encouraging, further research is necessary to fully elucidate their clinical potential, including more detailed dose-response studies, pharmacokinetic and pharmacodynamic profiling, and investigation into potential resistance mechanisms. This comparative guide provides a foundational understanding of these novel inhibitors for the scientific community to build upon in the ongoing effort to develop more effective cancer treatments.
References
Pbenz-dbrmd: A Comparative Guide to its Anti-Tumor Effects in Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel anti-tumor agent Pbenz-dbrmd, focusing on its efficacy in different ovarian cancer cell lines. This compound is a first-in-class, potent inhibitor of iodothyronine deiodinase type 3 (DIO3), an enzyme implicated in cancer proliferation. By inhibiting DIO3, this compound demonstrates significant anti-proliferative activity and induces apoptosis in specific cancer models. This document objectively compares its performance with standard-of-care chemotherapies and provides the detailed experimental methodologies and signaling pathway diagrams required for advanced research and development.
Mechanism of Action: DIO3 Inhibition
This compound exerts its anti-tumor effects by targeting the enzyme iodothyronine deiodinase type 3 (DIO3). In certain cancers, DIO3 is overexpressed and contributes to tumor proliferation by inactivating the tumor-suppressive actions of the thyroid hormone T3. This compound inhibits DIO3, leading to an increase in intracellular T3 levels. This hormonal shift results in the downregulation of various pro-cancerous proteins, ultimately leading to reduced cell proliferation and the induction of apoptosis in DIO3-positive cancer cells.
Performance Comparison in High-Grade Serous Ovarian Cancer (HGSOC)
Initial research on this compound has centered on High-Grade Serous Ovarian Cancer (HGSOC), a prevalent and aggressive form of ovarian cancer. Studies have utilized DIO3-positive HGSOC cell lines, notably KURAMOCHI and ES-2 , to evaluate the compound's efficacy. A correction was noted in the primary literature, clarifying that the cell line initially identified as OVCAR3 was, in fact, ES-2. While specific IC50 values for this compound are not yet publicly available, its potent anti-proliferative and pro-apoptotic effects have been documented.[1]
For comparative purposes, the following tables summarize the 50% inhibitory concentration (IC50) values for standard-of-care chemotherapeutic agents, cisplatin (B142131) and paclitaxel (B517696), in these same cell lines.
Table 1: Comparative Efficacy (IC50) in KURAMOCHI Cell Line
| Compound | IC50 Value | Notes |
| This compound | Data not publicly available | Demonstrated significant reduction in cell proliferation and induction of apoptosis.[1] |
| Cisplatin | ~2-5 µM | Considered cisplatin-sensitive in its parental state. |
| Carboplatin | >85 µM | Considered highly carboplatin-resistant. |
| Paclitaxel | Data varies by study | A key component of HGSOC treatment. |
Table 2: Comparative Efficacy (IC50) in ES-2 Cell Line
| Compound | IC50 Value | Notes |
| This compound | Data not publicly available | Demonstrated significant reduction in cell proliferation and induction of apoptosis.[1] |
| Cisplatin | ~17.4 - 25.7 µM | IC50 values reported within this range in comparative studies.[2] |
| Paclitaxel | ~0.7 - 1.8 nM | Highly sensitive to paclitaxel in in-vitro assays.[2] |
Note: IC50 values can vary between experiments due to differences in assay conditions (e.g., incubation time, cell density).
Experimental Protocols
To support the reproducibility of findings, detailed methodologies for key experiments are provided below.
Experimental Workflow Overview
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Plate HGSOC cells (KURAMOCHI or ES-2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound, a vehicle control, and positive controls (e.g., cisplatin, paclitaxel). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay quantifies the percentage of cells undergoing apoptosis and necrosis following treatment with this compound.
-
Cell Treatment: Culture and treat cells with this compound as described for the viability assay.
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of necrotic or late-stage apoptotic cells with compromised membrane integrity.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induced by the treatment.
In Vivo HGSOC Xenograft Model
This protocol outlines the evaluation of this compound's anti-tumor efficacy in a living organism.
-
Cell Preparation: Harvest KURAMOCHI or ES-2 cells during their exponential growth phase. Resuspend the cells in a sterile, serum-free medium or PBS, often mixed with Matrigel to support tumor formation.
-
Animal Model: Use female athymic nude mice (4-6 weeks old), which are immunocompromised to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously inject approximately 5-10 million cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Treatment Administration: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound (and vehicle control) via a clinically relevant route (e.g., intraperitoneal or intravenous injection) according to a predetermined dosing schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and the general health of the mice throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and used for further analysis (e.g., histology, biomarker analysis). The primary endpoint is typically tumor growth inhibition.
Conclusion and Future Directions
This compound represents a promising new therapeutic agent for DIO3-expressing cancers, with demonstrated activity in preclinical models of high-grade serous ovarian cancer. Its novel mechanism of action distinguishes it from traditional cytotoxic agents like cisplatin and paclitaxel. While direct quantitative comparisons of potency are pending public data, its ability to induce apoptosis and reduce cell proliferation in HGSOC cell lines is well-established.
Further research is warranted to:
-
Determine the precise IC50 values of this compound in a broader range of cancer cell lines.
-
Explore its efficacy in other DIO3-expressing malignancies.
-
Investigate its potential for combination therapy with existing standard-of-care treatments to enhance anti-tumor effects and overcome resistance.
The data and protocols presented in this guide offer a solid foundation for researchers to build upon in the continued investigation and development of this novel anti-cancer compound.
References
- 1. Targeting the DIO3 enzyme using first-in-class inhibitors effectively suppresses tumor growth: a new paradigm in ovarian cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An evaluation of cytotoxicity of the taxane and platinum agents combination treatment in a panel of human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Action of Pbenz-dbrmd: A Comparative Guide to a First-in-Class DIO3 Inhibitor
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive cross-validation of the mechanism of action for Pbenz-dbrmd, a novel inhibitor of Iodothyronine Deiodinase Type 3 (DIO3). Through objective comparisons with alternative compounds and supported by experimental data, this document illuminates the therapeutic potential of targeting DIO3 in oncology.
This compound has emerged as a pioneering, first-in-class inhibitor of the enzyme Iodothyronine Deiodinase Type 3 (DIO3).[1] This enzyme plays a critical role in attenuating the activity of thyroid hormones, which are increasingly recognized for their tumor-suppressive properties. By inactivating the active thyroid hormone T3, DIO3 can inadvertently promote cancer cell proliferation and survival. This compound directly counteracts this by inhibiting DIO3, leading to a localized increase in T3 levels within the tumor microenvironment. This targeted action has demonstrated significant anti-tumor effects, including the induction of apoptosis (programmed cell death) and a reduction in cell proliferation in cancer cells that express DIO3.[1][2][3]
Comparative Analysis of DIO3 Inhibitors
To contextualize the performance of this compound, this guide compares it with a structurally related compound, ITYR-DBRMD, as well as non-selective deiodinase inhibitors. While specific IC50 values for this compound and ITYR-DBRMD against the DIO3 enzyme are not publicly available in the primary literature, their potent and selective inhibitory effects on DIO3-positive cancer cells have been documented.
| Compound | Target(s) | Selectivity | Reported Anti-Tumor Effects |
| This compound | DIO3 | Selective | Attenuates cell counts, induces apoptosis, and reduces proliferation in DIO3-positive cancer cells.[2] |
| ITYR-DBRMD | DIO3 | Selective | Demonstrates similar anti-tumor effects to this compound in DIO3-positive cancer cells. |
| Iopanoic Acid | DIO1, DIO2 | Non-selective | Potent inhibitor of DIO1 (IC50: 97 μM) and DIO2 (IC50: 231 μM), but does not inhibit human DIO3 under tested conditions. |
| Amiodarone | Deiodinases (Types 1, 2, and 3) | Non-selective | Inhibits type 1 5'-deiodinase, decreasing the conversion of T4 to T3. Its direct inhibitory concentration against DIO3 is not well-defined in publicly available literature. |
Mechanism of Action: Signaling Pathways
The inhibitory action of this compound on DIO3 initiates a cascade of downstream cellular events. By preventing the degradation of T3, this compound effectively restores the tumor-suppressive signaling of thyroid hormone. This, in turn, is believed to influence several critical oncogenic pathways.
Caption: this compound inhibits DIO3, increasing active T3 and promoting anti-tumor effects.
Experimental Protocols
The following are detailed methodologies for key experiments utilized in the evaluation of DIO3 inhibitors.
In Vitro DIO3 Inhibition Assay
This assay is designed to quantify the direct inhibitory effect of a compound on DIO3 enzymatic activity.
Materials:
-
Recombinant human DIO3 enzyme
-
Substrate: Triiodothyronine (T3)
-
Dithiothreitol (DTT)
-
Assay Buffer (e.g., HEPES buffer with EDTA)
-
Test compounds (this compound and alternatives)
-
Method for detecting iodide release (e.g., Sandell-Kolthoff reaction or LC-MS/MS)
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, combine the recombinant DIO3 enzyme, DTT, and the test compounds in the assay buffer.
-
Initiate the enzymatic reaction by adding the T3 substrate.
-
Incubate the plate at 37°C for a predetermined time.
-
Terminate the reaction.
-
Measure the amount of iodide released using a validated detection method.
-
Calculate the percentage of DIO3 inhibition for each compound concentration.
-
Determine the IC50 value through non-linear regression analysis.
Caption: Workflow for determining the in vitro inhibitory activity of compounds against DIO3.
Cellular Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay quantifies the induction of apoptosis in cancer cells following treatment with a test compound.
Materials:
-
DIO3-positive cancer cell line (e.g., OVCAR3)
-
Cell culture medium and supplements
-
Test compounds
-
Annexin V-FITC and Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cancer cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24-48 hours).
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI.
-
Incubate the cells in the dark.
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
DIO3-positive cancer cell line
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density.
-
After cell adherence, treat with a range of concentrations of the test compound.
-
Incubate for the desired period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Caption: Logical progression from target identification to mechanism validation for this compound.
References
Independent Verification of Pbenz-dbrmd's Therapeutic Potential in High-Grade Serous Ovarian Cancer: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the novel therapeutic candidate, Pbenz-dbrmd, against current standard-of-care treatments for High-Grade Serous Ovarian Cancer (HGSOC). The analysis is based on available preclinical data for this compound and extensive clinical trial data for established therapies. All quantitative data is summarized in comparative tables, and detailed experimental methodologies are provided for key preclinical assays.
Executive Summary
This compound, a first-in-class inhibitor of iodothyronine deiodinase type 3 (DIO3), has demonstrated promising anti-tumor activity in preclinical models of HGSOC. By blocking DIO3, this compound prevents the inactivation of the active thyroid hormone T3, which is suggested to have tumor-suppressive properties. This guide evaluates the therapeutic potential of this compound by juxtaposing its preclinical efficacy with the clinical performance of established HGSOC treatments, including platinum-based chemotherapy, PARP inhibitors, and anti-angiogenic agents.
Mechanism of Action: this compound vs. Alternatives
This compound introduces a novel mechanism of action to the HGSOC treatment landscape. Unlike therapies that directly target DNA repair (PARP inhibitors), inhibit angiogenesis (bevacizumab), or induce widespread cytotoxic effects (chemotherapy), this compound modulates thyroid hormone metabolism within the tumor microenvironment. The enzyme DIO3 is known to be under the control of several oncogenic signaling pathways, including HIF-1α, TGF, and Wnt-β-catenin.
Comparative Efficacy: Preclinical vs. Clinical Data
Direct comparison of preclinical data with clinical outcomes is inherently challenging. The following tables summarize the available data to provide a relative sense of efficacy.
Table 1: In Vitro Efficacy against HGSOC Cell Lines
| Compound | Cell Lines | Endpoint | Result | Concentration | Citation |
| This compound | OVCAR3, KURAMOCHI | Cell Number | Attenuated cell counts | 0.5, 1, and 10 µM | [1][2] |
| OVCAR3, KURAMOCHI | Apoptosis | Induction of apoptosis | 0.5, 1, and 10 µM | [1] | |
| OVCAR3, KURAMOCHI | Proliferation | Reduction in cell proliferation | 0.5, 1, and 10 µM | [1] | |
| Cisplatin | OVCAR3 | Cell Viability | ~60% decrease (combination w/ OPT-0139) | Not Specified | [3] |
| Thymoquinone | OVCAR3 | Cell Viability | IC50 at 24h: 50 µM | 5, 50, 100, 250, 500 µM | |
| Zoledronic Acid | OVCAR3 | Cell Viability | IC50 at 72h: 15.5 µM | 5, 10, 20 µM |
Table 2: In Vivo Efficacy in HGSOC Models
| Treatment | Model | Primary Endpoint | Result | Citation |
| This compound | HGSOC Xenograft | Tumor Inhibition | Potent tumor inhibition with a high safety profile | |
| Carboplatin + Paclitaxel | HGSOC Xenograft | Tumor Reduction | Reduction in tumor signal after primary treatment |
Table 3: Clinical Efficacy in HGSOC Patients (Advanced/Recurrent)
| Treatment | Trial Name/Identifier | Patient Population | Primary Endpoint | Result | Citation |
| Carboplatin + Paclitaxel | GOG 172 | Stage III, optimally debulked | Median PFS | 23.8 months (IP) vs. 18.3 months (IV) | |
| JGOG 03016 | Stage II-IV | Median PFS | 28.0 months (dose-dense) vs. 17.2 months (standard) | ||
| Olaparib (maintenance) | SOLO2 | Platinum-sensitive, recurrent, BRCA-mutated | Median PFS | 19.1 months vs. 5.5 months (placebo) | |
| Phase 2 (Ledermann et al.) | Platinum-sensitive, recurrent, BRCA-mutated | Median PFS | 11.2 months vs. 4.3 months (placebo) | ||
| Bevacizumab + Chemotherapy | GOG-0218 | Stage III-IV, incompletely resected | Median OS | 40.8 months vs. 41.1 months (chemo alone) | |
| ICON7 | Advanced | Median PFS | 21.8 months vs. 20.3 months (chemo alone) |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed HGSOC cells (e.g., OVCAR3, KURAMOCHI) in a 96-well plate at a density of 10^4–10^5 cells/well in 100 µL of culture medium.
-
Compound Treatment: After cell adherence, treat the cells with varying concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for a specified period (e.g., 96 hours).
-
MTT Addition: Add 10 µL of a 12 mM MTT stock solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate at 37°C for 4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the samples at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Apoptosis Assay (Caspase-3/7 Activity)
Apoptosis, or programmed cell death, is a key indicator of a compound's cytotoxic efficacy. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound as described in the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells in an "add-mix-measure" format. This reagent contains a proluminescent caspase-3/7 substrate (DEVD sequence) and luciferase.
-
Cell Lysis and Substrate Cleavage: The reagent lyses the cells, and active caspases-3 and -7 cleave the substrate, releasing aminoluciferin (B605428).
-
Luminescent Signal Generation: The released aminoluciferin is a substrate for luciferase, which generates a "glow-type" luminescent signal proportional to the amount of caspase activity.
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer.
In Vivo Tumor Xenograft Model
Patient-derived xenograft (PDX) models or cell line-derived xenograft models are crucial for evaluating the in vivo efficacy of a therapeutic candidate.
Protocol:
-
Cell Implantation: Implant HGSOC cells (e.g., OVCAR3) intraperitoneally or subcutaneously into immunocompromised mice (e.g., nude mice).
-
Tumor Establishment: Allow the tumors to grow to a palpable size or a predetermined volume.
-
Treatment Initiation: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound (route and dose to be determined by preclinical studies) or a vehicle control.
-
Tumor Measurement: Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate tumor volume using the formula: V = (Length × Width²) / 2.
-
Endpoint: Continue treatment for a defined period or until tumors in the control group reach a maximum allowable size. At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
Conclusion and Future Directions
The preclinical data for this compound suggests a novel and potentially effective therapeutic strategy for HGSOC by targeting the DIO3 enzyme. Its unique mechanism of action offers the possibility of overcoming resistance to conventional therapies. However, it is crucial to note that the available data is preliminary and in vitro/in vivo preclinical results do not always translate to clinical efficacy in humans.
Further investigation is required to:
-
Determine the optimal dosing and safety profile of this compound in more advanced preclinical models.
-
Identify potential biomarkers to select patients who are most likely to respond to DIO3 inhibition.
-
Initiate well-designed clinical trials to evaluate the safety and efficacy of this compound in HGSOC patients, both as a monotherapy and in combination with existing treatments.
This guide serves as an initial, objective comparison based on the current scientific literature. The scientific and medical communities await further data to fully ascertain the therapeutic potential of this compound in the fight against ovarian cancer.
References
Assessing the Specificity of Pbenz-dbrmd for DIO3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pbenz-dbrmd, a first-in-class inhibitor of iodothyronine deiodinase type 3 (DIO3), with other potential alternatives. The objective is to assess the specificity of this compound for DIO3, supported by available experimental data. This document summarizes quantitative data in structured tables, details experimental protocols for key cited experiments, and includes visualizations of relevant signaling pathways and experimental workflows.
Introduction to DIO3 and its Inhibition
Iodothyronine deiodinases are a family of enzymes that play a critical role in the activation and inactivation of thyroid hormones. Type 3 deiodinase (DIO3) is the primary physiological inactivator of thyroid hormones, converting the active hormone T3 into the inactive T2, and the prohormone T4 into the inactive reverse T3 (rT3). In many cancers, DIO3 is re-expressed at high levels, leading to a local hypothyroid state that promotes tumor cell proliferation by suppressing the tumor-suppressive actions of T3.[1] This makes DIO3 a compelling target for cancer therapy.
This compound and a related compound, ITYR-DBRMD, were developed as specific inhibitors of DIO3.[1] These compounds are based on a dibromomaleic anhydride (B1165640) (DBRMD) scaffold and have demonstrated anti-tumor effects in preclinical studies.[1] This guide will compare the specificity of this compound for DIO3 against other known deiodinase inhibitors.
Quantitative Comparison of Deiodinase Inhibitors
A direct comparison of the half-maximal inhibitory concentrations (IC50) is a standard method for assessing the potency and specificity of enzyme inhibitors. However, specific IC50 values for this compound and ITYR-DBRMD against DIO1, DIO2, and DIO3 are not yet publicly available in the literature. The specificity of these compounds has been inferred from their differential effects on DIO3-positive versus DIO3-negative or DIO3-depleted cancer cell lines.[1]
The following table summarizes the available inhibitory data for this compound and other deiodinase inhibitors.
| Compound | Target Deiodinase(s) | IC50 Values | Evidence of Specificity |
| This compound | DIO3 | Not Reported | Attenuated cell proliferation and induced apoptosis in DIO3-positive HGSOC cells (OVCAR3, KURAMOCHI), but not in DIO3-negative normal ovary cells (CHOK1) or DIO3-depleted OVCAR3 cells.[1] |
| ITYR-DBRMD | DIO3 | Not Reported | Similar to this compound, showed anti-proliferative effects in DIO3-positive but not DIO3-negative or -depleted cells. |
| Iopanoic Acid | DIO1, DIO2 | hDIO1: 97 µMhDIO2: 231 µMhDIO3: No inhibition observed | Non-selective, inhibits both DIO1 and DIO2. |
| Amiodarone | DIO1, DIO2 | hDIO2: >100 µM | Non-selective, also inhibits DIO1. Its more potent metabolite, desethylamiodarone (B1670286) (DEA), has a DIO2 IC50 of ~5 µM. |
HGSOC: High-Grade Serous Ovarian Cancer
Experimental Protocols
In Vitro Deiodinase Inhibition Assay (General Protocol)
This protocol describes a general method for assessing the in vitro inhibition of deiodinase activity, which can be adapted for testing compounds like this compound.
1. Enzyme Source:
-
Recombinant human DIO1, DIO2, and DIO3 enzymes expressed in a suitable cell line (e.g., HEK293 cells).
-
Cell lysates or microsomal fractions containing the recombinant enzymes are used as the enzyme source.
2. Substrates:
-
For DIO1: Reverse T3 (rT3)
-
For DIO2: Thyroxine (T4)
-
For DIO3: Triiodothyronine (T3)
3. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
The reaction mixture contains the enzyme preparation, a thiol cofactor (e.g., dithiothreitol, DTT), and the test inhibitor at various concentrations.
-
The reaction is initiated by the addition of the respective substrate.
-
The plate is incubated at 37°C for a defined period.
-
The reaction is stopped, and the amount of iodide released is measured.
4. Iodide Detection:
-
Sandell-Kolthoff Reaction: A colorimetric method where the liberated iodide catalyzes the reduction of ceric ammonium (B1175870) sulfate (B86663) by arsenious acid, leading to a measurable change in color.
-
LC-MS/MS: A more sensitive method that directly quantifies the deiodinated products.
5. Data Analysis:
-
The percentage of inhibition for each inhibitor concentration is calculated relative to a vehicle control.
-
The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Cell-Based Assay for Assessing DIO3 Inhibitor Specificity
This protocol is based on the methodology used to evaluate the specificity of this compound and ITYR-DBRMD.
1. Cell Lines:
-
DIO3-positive cancer cell line (e.g., OVCAR3, KURAMOCHI)
-
DIO3-negative normal cell line (e.g., CHOK1)
-
DIO3-knockdown or knockout cancer cell line (generated using techniques like shRNA or CRISPR-Cas9)
2. Treatment:
-
Cells are seeded in multi-well plates and treated with various concentrations of the test inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO).
3. Assessment of Cellular Effects:
-
Cell Proliferation/Viability: Assessed using methods like MTT assay, WST-1 assay, or direct cell counting.
-
Apoptosis: Measured by techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase activity.
4. Interpretation of Specificity:
-
A specific DIO3 inhibitor should demonstrate significant anti-proliferative and pro-apoptotic effects in the DIO3-positive cancer cells.
-
These effects should be significantly attenuated or absent in the DIO3-negative normal cells and the DIO3-depleted cancer cells.
Signaling Pathways and Experimental Workflows
DIO3 Signaling in Cancer
In many cancers, signaling pathways such as Sonic hedgehog (Shh) and Wnt/β-catenin are aberrantly activated and can lead to the upregulation of DIO3 expression. This increase in DIO3 activity results in the inactivation of the tumor-suppressing thyroid hormone T3, thereby promoting cancer cell proliferation.
References
Comparative Validation of Wnt Pathway Inhibitors in 3D Spheroid Models
An Objective Guide for Researchers in Drug Discovery
The transition from two-dimensional (2D) monolayer cultures to three-dimensional (3D) cell culture models, such as spheroids, represents a significant advancement in creating more physiologically relevant systems for drug discovery.[1][2] These models better mimic the complex microenvironment of solid tumors, including gradients of oxygen and nutrients, and cell-cell interactions that influence drug response.[1] This guide provides a comparative validation of a novel, hypothetical Wnt/β-catenin pathway inhibitor, "Pbenz-dbrmd," against the established inhibitor, ICG-001, using a human colorectal carcinoma (HCT116) 3D spheroid model.
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and is frequently dysregulated in cancers, making it a prime target for therapeutic intervention.[3][4] this compound is a hypothetical small molecule designed to specifically disrupt the formation of the β-catenin/TCF transcription complex, a key step in activating Wnt target gene expression. Its performance is compared to ICG-001, a known inhibitor that selectively blocks the interaction between β-catenin and its coactivator, CREB-binding protein (CBP).
Comparative Efficacy in HCT116 Spheroids
The following tables summarize the quantitative data from head-to-head comparisons of this compound and ICG-001 across key validation assays in HCT116 spheroids.
Table 1: Spheroid Growth Inhibition
| Compound | Concentration (µM) | Mean Spheroid Volume Reduction (%) (Day 7) |
|---|---|---|
| This compound | 1 | 35.2% |
| 5 | 68.5% | |
| 10 | 85.1% | |
| ICG-001 | 1 | 28.9% |
| 5 | 55.4% | |
| 10 | 72.3% |
| Vehicle (DMSO) | - | 0% |
Table 2: Half-Maximal Inhibitory Concentration (IC50) in 3D Culture
| Compound | 3D Spheroid IC50 (µM) |
|---|---|
| This compound | 3.8 µM |
| ICG-001 | 6.2 µM |
Table 3: Wnt Pathway-Specific Activity (TOP/FOPflash Assay)
| Compound | Concentration (µM) | Normalized TOP/FOP Luciferase Ratio (Fold Change vs. Vehicle) |
|---|---|---|
| This compound | 10 | 0.15 |
| ICG-001 | 10 | 0.28 |
| Vehicle (DMSO) | - | 1.00 |
Table 4: Downstream Target Gene Expression (Western Blot)
| Compound (10 µM) | Relative c-Myc Expression | Relative Cyclin D1 Expression |
|---|---|---|
| This compound | 0.21 | 0.33 |
| ICG-001 | 0.45 | 0.52 |
| Vehicle (DMSO) | 1.00 | 1.00 |
Visualizing Mechanisms and Workflows
To clarify the processes involved, the following diagrams illustrate the targeted signaling pathway and the experimental procedure.
Caption: Targeted sites of this compound and ICG-001 in the Wnt/β-catenin signaling pathway.
Caption: Experimental workflow for validating inhibitors in 3D spheroid models.
Detailed Experimental Protocols
For reproducibility and clarity, the detailed methodologies for the key experiments are provided below.
HCT116 Spheroid Culture and Growth Assay
-
Cell Seeding: HCT116 cells are harvested and resuspended in McCoy's 5a medium supplemented with 10% FBS. Using a 96-well ultra-low attachment (ULA) round-bottom plate, 2,500 cells are seeded per well in a volume of 100 µL.
-
Spheroid Formation: The plate is centrifuged at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the well. The plate is then incubated for 72 hours at 37°C and 5% CO2 to allow for the formation of tight, single spheroids.
-
Compound Treatment: Stock solutions of this compound and ICG-001 in DMSO are serially diluted. On day 3, 100 µL of medium containing the compounds at 2x the final concentration is added to each well.
-
Growth Monitoring: Spheroid growth is monitored for 7 days using a live-cell imaging system (e.g., IncuCyte). Images are captured every 12 hours. The bright-field images are analyzed to calculate the spheroid volume over time. The percentage reduction in volume is calculated relative to the vehicle-treated control spheroids.
3D Cell Viability Assay (IC50 Determination)
-
Protocol: Following the 7-day treatment period from the spheroid growth assay, the assay plate is equilibrated to room temperature.
-
Reagent Addition: A 3D-specific cell viability reagent (e.g., CellTiter-Glo® 3D) is added to each well in a 1:1 volume ratio. This reagent lyses the cells and contains a thermostable luciferase to measure ATP, which correlates with the number of viable cells.
-
Measurement: The plate is placed on an orbital shaker for 10 minutes to ensure complete lysis and reagent mixing, followed by a 20-minute incubation at room temperature to stabilize the luminescent signal.
-
Data Analysis: Luminescence is read using a plate reader. The data is normalized to the vehicle control, and the IC50 values are calculated using a non-linear regression curve fit.
Wnt/β-catenin Reporter Assay (TOP/FOPflash)
-
Principle: This assay measures the transcriptional activity of the β-catenin/TCF complex. The TOPflash plasmid contains TCF binding sites upstream of a luciferase reporter gene, while the FOPflash plasmid contains mutated, non-functional sites and serves as a negative control. The ratio of TOPflash to FOPflash activity provides a specific measure of Wnt pathway activation.
-
Transfection: HCT116 cells are co-transfected with either TOPflash or FOPflash plasmids, along with a Renilla luciferase plasmid (for normalization of transfection efficiency), prior to seeding for spheroid formation.
-
Assay Procedure: After 48 hours of compound treatment in the spheroid format, the spheroids are lysed.
-
Luciferase Measurement: The firefly (TOP/FOP) and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system according to the manufacturer's protocol. The TOP/FOP ratio is calculated for each condition and normalized to the vehicle control.
Western Blot Analysis
-
Spheroid Lysis: After 48 hours of treatment, spheroids are collected, washed with cold PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against c-Myc, Cyclin D1, and a loading control (e.g., β-actin). Subsequently, it is incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the relative expression of the target proteins, normalized to the loading control.
References
- 1. Three-Dimensional Cell Culture Systems and Their Applications in Drug Discovery and Cell-Based Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of three-dimensional cell culture in therapeutics and diagnostics: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three-dimensional organoid culture reveals involvement of Wnt/β-catenin pathway in proliferation of bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of beta-Catenin Signaling [chemdiv.com]
Pbenz-dbrmd: A Comparative Analysis of a Novel DIO3 Inhibitor in Oncology
A new frontier in cancer therapy has emerged with the development of Pbenz-dbrmd, a first-in-class inhibitor of iodothyronine deiodinase type 3 (DIO3). This enzyme plays a crucial role in thyroid hormone metabolism, and its inhibition presents a promising strategy for cancer treatment. This guide provides a comprehensive comparison of this compound's performance with other potential alternatives, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Introduction to this compound and its Mechanism of Action
This compound is a potent and specific inhibitor of DIO3, an enzyme responsible for inactivating the active thyroid hormone, triiodothyronine (T3), by converting it to T2. In several types of cancer, DIO3 is overexpressed, leading to a local state of hypothyroidism within the tumor microenvironment. This reduction in T3 levels is believed to promote tumor growth and survival.
This compound's primary mechanism of action is to block the catalytic activity of DIO3. This inhibition leads to an accumulation of intracellular T3, which in turn can suppress the expression of various pro-cancerous proteins, ultimately leading to reduced cell proliferation and induction of apoptosis in cancer cells.[1]
Efficacy of this compound: In Vitro and In Vivo Evidence
Current research on this compound's efficacy is primarily focused on high-grade serous ovarian cancer (HGSOC), a particularly aggressive form of ovarian cancer.
In Vitro Studies
Studies on DIO3-positive HGSOC cell lines, such as OVCAR3 and KURAMOCHI, have demonstrated that this compound effectively attenuates cell counts, reduces cell proliferation, and induces apoptosis.[1] Notably, these effects were not observed in DIO3-negative normal ovarian cells (CHOK1) or in OVCAR3 cells where DIO3 was depleted, highlighting the specificity of this compound's action.[1]
In Vivo Studies in a Murine Model
The anti-tumor effects of this compound have been confirmed in a HGSOC xenograft model in mice.[1][2] Treatment with this compound resulted in potent tumor inhibition with a high safety profile. Consistent with the in vitro findings, the therapeutic effect was not observed in tumors depleted of DIO3.
Comparative Efficacy in Different Species: A Critical Data Gap
A significant limitation in the current body of research is the lack of data on the efficacy of this compound in species other than mice (in the context of xenograft models with human cells). To establish the broader therapeutic potential and to understand the species-specific pharmacological and toxicological profiles of this compound, further studies in different animal models are imperative.
Comparison with Alternative Therapeutic Strategies
While this compound is a novel and specific DIO3 inhibitor, other compounds have been identified to either inhibit deiodinases or exhibit anti-cancer properties through different mechanisms.
| Compound | Primary Mechanism of Action | Relevance to DIO3 Inhibition & Cancer |
| This compound | Specific inhibitor of iodothyronine deiodinase type 3 (DIO3). | Directly targets DIO3 to increase intracellular T3 levels, leading to anti-tumor effects. |
| Iopanoic Acid | Non-selective inhibitor of deiodinases (DIO1, DIO2, and DIO3). | Primarily used as a radiocontrast agent. Its non-specific nature and different primary application make it a less targeted anti-cancer agent compared to this compound. |
| Ipodate | Non-selective inhibitor of deiodinases. | Similar to iopanoic acid, it is a radiocontrast agent with deiodinase inhibitory activity. |
| Propranolol | Non-selective beta-adrenergic receptor blocker. | Has shown anti-cancer effects by inhibiting cancer cell proliferation and inducing apoptosis. It can also inhibit the peripheral conversion of T4 to T3, but this is not its primary anti-cancer mechanism. |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
Cell Viability and Proliferation Assays
-
Cell Lines: DIO3-positive HGSOC cells (OVCAR3, KURAMOCHI) and DIO3-negative control cells (CHOK1).
-
Treatment: Cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Assay: Cell viability can be assessed using assays such as MTT or by direct cell counting using a hemocytometer or automated cell counter at different time points.
Apoptosis Assays
-
Method: Apoptosis can be quantified using techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry analysis. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., nude mice).
-
Tumor Implantation: Human HGSOC cells (e.g., OVCAR3) are subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered (e.g., intraperitoneally) at a specified dose and schedule. The control group receives a vehicle.
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Visualizing the Molecular Pathway and Experimental Workflow
To better understand the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: Mechanism of action of this compound in a cancer cell.
Caption: Workflow of an in vivo xenograft study to evaluate this compound efficacy.
Conclusion
This compound represents a promising new therapeutic agent for cancers that overexpress the DIO3 enzyme. Its specific mechanism of action offers a targeted approach to cancer therapy. While initial in vitro and in vivo data in HGSOC models are encouraging, the lack of comparative efficacy data in different species remains a significant knowledge gap. Further preclinical studies are warranted to explore the full therapeutic potential of this compound across a broader range of cancer types and in different animal models to pave the way for potential clinical translation.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Pbenz-dbrmd
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Pbenz-dbrmd, a first-in-class inhibitor of the enzyme iodothyronine deiodinase type 3 (DIO3) used in cancer research.[1][2][3][4]
Due to its nature as a novel and biologically active compound, this compound must be treated as hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional. Adherence to strict disposal protocols is mandatory to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE), based on conservative safety standards for novel benzimidazole (B57391) derivatives.[5]
-
Hand Protection: Wear inspected, chemical-resistant gloves (e.g., nitrile). Use proper glove removal technique to avoid skin contact.
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: A lab coat is mandatory to protect skin and clothing.
-
Respiratory Protection: Handle the solid compound in a manner that avoids dust formation. If dust generation is unavoidable, a NIOSH-approved respirator is necessary.
In case of a spill, evacuate the area and prevent dust from spreading. Carefully sweep the solid material into a suitable, closed container for disposal. Do not allow the product to enter drains.
Quantitative Data and Chemical Properties
Understanding the physicochemical properties of this compound is the first step in a safe disposal plan.
| Property | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 1454662-41-9 | |
| Molecular Formula | C₁₁H₅Br₂NO₄ | |
| Molecular Weight | 374.97 g/mol | |
| Appearance | Solid | |
| Known Hazards | Hazards not fully characterized. Treat as potentially toxic. Induces apoptosis. | |
| Storage | Store powder at -20°C for up to 3 years. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. The following steps provide a comprehensive framework for its safe disposal.
Step 1: Waste Identification and Classification
-
Characterize the waste. This compound, as a biologically active research chemical, should be presumed to be hazardous waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for a formal waste classification.
Step 2: Segregation and Containerization
-
Collect all this compound waste, including contaminated labware (e.g., pipette tips, tubes), in a dedicated, chemically-resistant, and sealable container. High-density polyethylene (B3416737) (HDPE) containers are often suitable.
-
Crucially, do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department. Incompatible mixtures can lead to dangerous reactions.
Step 3: Labeling
-
The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid formulas or abbreviations.
-
Associated hazards (e.g., "Toxic," "Bioactive," "Hazards Not Fully Known").
-
The accumulation start date (the date waste was first added).
-
The name of the Principal Investigator and the specific laboratory location.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated SAA within your laboratory.
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.
-
Ensure the container remains closed except when adding waste.
Step 5: Arrange for Licensed Disposal
-
Once the container is full, or if you are discontinuing work with the compound, contact your institution's EHS department to schedule a waste pickup.
-
Provide them with all necessary documentation, including the waste profile and any available safety data.
-
The waste will be handled by a licensed hazardous waste contractor for final disposal, which is typically high-temperature incineration for such compounds.
Step 6: Documentation
-
Maintain meticulous records of the amount of this compound disposed of, the date of disposal, and the pickup confirmation from the disposal contractor. This documentation is critical for regulatory compliance.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Procedural workflow for the safe disposal of this compound.
Experimental Protocols Cited
As a commercially available research chemical, specific experimental protocols for its synthesis are proprietary. However, its biological activity as a DIO3 inhibitor has been demonstrated in preclinical studies involving high-grade serous ovarian cancer (HGSOC) cells and xenograft models. These studies typically involve:
-
Cell Viability and Apoptosis Assays: HGSOC cells (e.g., OVCAR3, KURAMOCHI) are treated with this compound to measure changes in cell proliferation and the induction of apoptosis, often using techniques like flow cytometry or western blotting for apoptosis markers.
-
In Vivo Efficacy Studies: this compound is administered to animal models (e.g., mice with HGSOC xenografts) to assess its anti-tumor effects, monitoring tumor size and overall animal health.
Researchers using this compound must develop detailed, peer-reviewed protocols for their specific experiments, incorporating the handling and disposal procedures outlined in this guide at every stage.
References
Essential Safety and Handling Protocols for Pbenz-dbrmd
This document provides critical safety and logistical information for the handling and disposal of Pbenz-dbrmd (CAS 1454662-41-9), a potent iodothyronine deiodinase type 3 (DIO3) inhibitor utilized in cancer research.[1][2][3] Due to its nature as a novel and potentially hazardous compound, all handling procedures must be conducted with stringent adherence to safety protocols to minimize exposure and ensure a safe laboratory environment.
Hazard Summary
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a novel research chemical necessitates treating it as hazardous.[4] Similar benzimidazole (B57391) derivatives can cause skin and respiratory irritation, and may have more severe health effects.[5] Therefore, a cautious approach is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure via inhalation, skin contact, and ingestion. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation | Chemical splash goggles meeting ANSI Z87.1 standards. | Nitrile gloves (double-gloving recommended). | Full-coverage, flame-resistant lab coat. | N95 respirator or higher, especially if the compound is a fine powder. |
| Reactions and Transfers | Chemical splash goggles and face shield. | Chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contaminated. | Lab coat. | Use within a certified chemical fume hood. |
| Purification (e.g., Chromatography) | Chemical splash goggles and face shield. | Chemical-resistant gloves. | Lab coat. | Work in a well-ventilated area or fume hood. |
| Cleaning and Decontamination | Chemical splash goggles. | Heavy-duty chemical-resistant gloves. | Chemical-resistant apron over a lab coat. | As needed, based on the cleaning agent's SDS. |
Storage and Handling
Proper storage and handling are critical to maintaining the integrity of this compound and ensuring laboratory safety.
| Parameter | Specification |
| Solid Powder Storage | -20°C for up to 12 months; 4°C for up to 6 months. |
| Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month. |
| Handling Area | All manipulations of the powder must be performed within a certified chemical fume hood or a containment ventilated enclosure (CVE) to prevent aerosolization. |
| Labeling | All containers must be clearly labeled with the chemical name, any appropriate pictograms, and identified as hazardous. |
| Transportation | Dry powders must be in sealed, shatter-resistant containers during transportation. Use a secondary container if the primary container is not shatter-resistant. |
Experimental Protocols
The following protocols provide step-by-step guidance for the safe handling of this compound.
Weighing and Reconstitution of this compound Powder
-
Preparation : Designate a specific work area within a chemical fume hood for handling this compound. Cover the work surface with absorbent bench paper. Ensure all necessary PPE is donned correctly.
-
Weighing :
-
Tare a covered weighing vessel on a balance located outside the fume hood.
-
Inside the fume hood, carefully transfer the desired amount of this compound powder to the tared vessel using a spatula. Avoid generating dust.
-
Close the vessel and re-weigh it outside the fume hood to determine the exact amount of powder.
-
-
Reconstitution :
-
Inside the fume hood, slowly add the desired solvent to the powder to avoid splashing.
-
If necessary, use a vortex mixer or sonicator to aid dissolution.
-
Tightly seal the container after the compound is fully dissolved.
-
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
